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2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid Documentation Hub

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  • Product: 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid
  • CAS: 1152718-85-8

Core Science & Biosynthesis

Foundational

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid chemical structure

The following is an in-depth technical guide on 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid , structured for researchers and drug development professionals. Chemical Identity, Synthesis Protocols, and Translational Ap...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid , structured for researchers and drug development professionals.

Chemical Identity, Synthesis Protocols, and Translational Applications

Executive Summary & Chemical Identity

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a heteroaromatic scaffold characterized by a quinoline core substituted with a carboxylic acid at the C4 position and a pyrazole ring linked via nitrogen (N1) to the C2 position.[1] This specific connectivity creates a rigid, bidentate (N,N') or tridentate (N,N',O) ligand system, making it a high-value pharmacophore in medicinal chemistry (kinase inhibition, antimalarials) and a structural linker in coordination chemistry (Metal-Organic Frameworks).

Structural Specifications
ParameterDetail
IUPAC Name 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid
Molecular Formula C₁₃H₉N₃O₂
Molecular Weight 239.23 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Substituents Carboxyl (-COOH) at C4; Pyrazol-1-yl (-N₂C₃H₃) at C2
Electronic Character Electron-deficient quinoline ring; Pyrazole acts as a weak

-donor/

-acceptor.[1][2][3]
Solubility Profile Low in water; Soluble in DMSO, DMF, and hot alcohols.

Synthesis & Fabrication Protocols

The most robust and chemically defensible route to this N-linked heteroaryl quinoline is Nucleophilic Aromatic Substitution (


) . While Pfitzinger condensation is common for C-linked derivatives, the N-linked pyrazole is best installed by displacing a halogen at the activated 2-position of the quinoline ring.
Pathway Visualization (DOT)

SynthesisPathway Isatin Isatin (Starting Material) Intermediate1 2-Hydroxyquinoline- 4-carboxylic acid Isatin->Intermediate1 Ac2O, KOH (Pfitzinger/Camps) Intermediate2 2-Chloroquinoline- 4-carboxylic acid (Electrophile) Intermediate1->Intermediate2 POCl3, Reflux (Chlorination) Product 2-(1H-pyrazol-1-yl) quinoline-4-carboxylic acid (Target) Intermediate2->Product Pyrazole, NaH/K2CO3 DMF, 100°C (SnAr) Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Product

Caption: Step-wise synthetic pathway transforming Isatin to the target via a 2-chloro intermediate.

Detailed Experimental Protocol

Stage 1: Precursor Synthesis (2-Chloroquinoline-4-carboxylic acid)

  • Cyclization: Dissolve Isatin (1.0 eq) in aqueous KOH (30%). Add acetophenone or pyruvate derivative if using Pfitzinger, or use acetic anhydride for Camps cyclization to yield 2-hydroxyquinoline-4-carboxylic acid.

  • Chlorination: Reflux the 2-hydroxy intermediate in neat phosphoryl chloride (

    
    ) for 2–4 hours. Monitor by TLC (disappearance of polar starting material).[4]
    
  • Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic). The 2-chloro derivative will precipitate. Filter, wash with cold water, and dry.

Stage 2:


 Coupling (Target Synthesis) 
Rationale: The chlorine at C2 is highly activated for nucleophilic attack due to the electron-withdrawing nitrogen of the quinoline ring and the -COOH group at C4.
  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend Sodium Hydride (NaH, 60% in oil, 2.2 eq) in anhydrous DMF.
    
  • Nucleophile Formation: Add 1H-Pyrazole (1.1 eq) dropwise/portion-wise at 0°C. Stir for 30 mins to generate the pyrazolide anion.

  • Substitution: Add 2-chloroquinoline-4-carboxylic acid (1.0 eq) to the mixture. Heat to 100–110°C for 6–12 hours.

  • Quenching & Isolation: Cool to room temperature. Pour into ice-water and acidify to pH 3–4 with 1M HCl. The target compound will precipitate as an off-white/yellow solid.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (DCM:MeOH gradient) if necessary.

Physicochemical & Structural Analysis

Spectroscopic Signature[1][5]
  • ¹H NMR (DMSO-d₆):

    • Carboxyl: Broad singlet

      
       13.0–14.0 ppm.
      
    • Quinoline Ring: H3 singlet typically around

      
       8.4 ppm (deshielded by COOH and Pyrazole). H5–H8 aromatic multiplets 
      
      
      
      7.5–8.2 ppm.[1]
    • Pyrazole Ring: H3', H4', H5' appear as doublets/triplets.[1] H5' (adjacent to N) is often the most deshielded pyrazole proton (

      
       ~8.6–8.8 ppm).
      
  • MS (ESI):

    
     peak at m/z 240.
    
Coordination Geometry

The molecule acts as a chelating ligand . The Quinoline-N and Pyrazole-N2 are positioned to form a stable 5-membered chelate ring with metal ions.

  • Denticity: Bidentate (N,N') is the primary mode.

  • Bridging: The Carboxylate (-COOH) can deprotonate to bridge multiple metal centers, facilitating the formation of MOFs or polymeric chains.

Applications in Drug Discovery & Materials

A. Medicinal Chemistry: Kinase Inhibition

This scaffold is a bioisostere for other bi-aryl systems used in kinase inhibitors. The carboxylic acid provides a handle for amide coupling to generate libraries of potential inhibitors for targets like TgCDPK1 (Toxoplasma gondii Calcium-Dependent Protein Kinase 1).

Mechanism of Action (Logic Flow):

MOA Target Target Enzyme (e.g., Kinase ATP Pocket) Binding H-Bonding Network: 1. Quinoline N -> Hinge Region 2. Amide -> Gatekeeper Residue Target->Binding Interaction Ligand 2-(pyrazol-1-yl)quinoline-4-amide (Derivative) Ligand->Target Docking Outcome Inhibition of Phosphorylation (Cellular Arrest) Binding->Outcome Effect

Caption: Pharmacological logic for quinoline-4-carboxamide derivatives derived from the title acid.

B. Materials Science: Luminescent Complexes

The 2-(pyrazol-1-yl)quinoline core possesses a high triplet energy level, making it suitable for sensitizing Lanthanide ions.

  • Eu(III) / Tb(III) Complexes: The "antenna effect" allows the ligand to absorb UV light and transfer energy to the metal center, resulting in sharp red (Eu) or green (Tb) emission.

  • Application: Biosensors, OLED emitters, and luminescent probes.

References

  • Synthesis of 2-substituted quinolines: Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link

  • Kinase Inhibitor Scaffolds: Ojo, K. K., et al. "Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors." Antimicrobial Agents and Chemotherapy, 2025.[3][5] Link

  • Pfitzinger Reaction Overview: Sumpter, W. C. "The Pfitzinger Reaction." Chemical Reviews, 1944. Link

  • Crystal Structure Data: Cambridge Structural Database (CSD). Refcode for related analogs: QUNCAX (Quinoline-4-carboxylic acid derivatives). Link

Sources

Exploratory

Hydrogen Bonding Donors in Pyrazolyl-Quinoline Carboxylic Acids

This guide provides an in-depth technical analysis of Pyrazolyl-Quinoline Carboxylic Acids , focusing on their hydrogen bonding donor (HBD) capabilities, structural dynamics, and synthetic pathways. This scaffold is a co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Pyrazolyl-Quinoline Carboxylic Acids , focusing on their hydrogen bonding donor (HBD) capabilities, structural dynamics, and synthetic pathways. This scaffold is a cornerstone in medicinal chemistry, particularly for HIV-1 integrase inhibition and kinase modulation.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The fusion of pyrazole and quinoline moieties into a carboxylic acid-bearing scaffold creates a pharmacophore with distinct electronic and steric properties. The Pyrazolyl-Quinoline Carboxylic Acid (PQCA) scaffold is defined by its ability to participate in complex hydrogen bonding networks. These interactions are not merely structural but functional—driving metal chelation in metalloenzymes (e.g., HIV-1 Integrase) and directional binding in ATP-binding pockets.

This guide deconstructs the H-bonding landscape of PQCAs, detailing the specific atomic contributors to donor/acceptor systems, and provides a validated synthetic protocol for accessing these high-value intermediates.

Structural Anatomy & H-Bonding Landscape

The PQCA scaffold typically presents as a 6-(pyrazolyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Understanding the H-bond donor (HBD) potential requires dissecting the molecule into its constituent electronic zones.

The Primary Donor: Carboxylic Acid (-COOH)

The carboxylic acid at position 3 (in 4-oxoquinolines) or position 4 (in cinchoninic acid derivatives) is the obligate HBD.

  • Mechanism: The hydroxyl proton acts as a strong donor (pKa ~3–5).

  • Intramolecular Locking: In 4-oxo-3-carboxylic acids, the carboxyl proton frequently forms a stable intramolecular hydrogen bond with the adjacent C4-carbonyl oxygen. This creates a pseudo-6-membered ring, planarizing the system and reducing the energetic penalty for membrane permeation (masking polarity).

  • Metal Chelation: Upon deprotonation (physiological pH), the carboxylate acts as a bidentate ligand (along with the C4-oxo) to chelate divalent metal ions (

    
    , 
    
    
    
    ), a critical mechanism for inhibiting polynucleotidyl transferases.
The Conditional Donor: Pyrazole (-NH)

The pyrazole ring contributes to the HBD count only if it remains unsubstituted at the N1 position.

  • 1H-Pyrazole: The N-H is a moderate donor (pKa ~14). It can interact with backbone carbonyls in target proteins.[1]

  • N-Substituted Pyrazole: In many drug candidates (e.g., Elvitegravir analogs), the pyrazole is alkylated to link it to the quinoline core. In this state, the pyrazole acts solely as a hydrogen bond acceptor (via the pyridinic nitrogen) or a

    
    -stacking element.
    
Structural Visualization

The following diagram maps the H-bond donor/acceptor zones and the critical intramolecular interaction.

PQCA_Structure cluster_legend Interaction Types Core Quinoline-4-oxo-3-COOH Core Acid Carboxylic Acid (-COOH) Primary HBD Core->Acid C3 Position Ketone C4-Carbonyl (C=O) Primary HBA Core->Ketone C4 Position Pyrazole Pyrazole Moiety Conditional HBD (if N-H) Core->Pyrazole Linked via C6/C7 Acid->Ketone Intramolecular H-Bond (Planarization) Metal Metal Ion (Mg++) Acid->Metal Chelation (as anion) Ketone->Metal Chelation Legend Red Lines: Metal Chelation Dashed: H-Bond

Caption: Structural map of PQCA highlighting the intramolecular H-bond between the acid and ketone, and the metal chelation site.

Pharmacophore & Biological Interface

Case Study: HIV-1 Integrase Inhibition

The most prominent application of the PQCA scaffold is in the inhibition of HIV-1 Integrase (IN). The enzyme requires two


 ions in its active site to catalyze viral DNA strand transfer.
  • The Donor's Role: The carboxylic acid does not act as a donor in the bound state; it ionizes to coordinate the metal. However, the donor capability is essential for the molecule's approach and solvation/desolvation energetics prior to binding.

  • Binding Mode: The planar tricyclic system (formed by the intramolecular H-bond) intercalates between viral DNA base pairs or stacks against the Tyrosine residue in the active site.

Physicochemical Implications (Lipinski's Rules)
  • Solubility: The free carboxylic acid limits solubility in low pH environments.

  • Permeability: The intramolecular H-bond (Acid-OH

    
     Carbonyl-O) effectively "hides" two polar atoms, significantly boosting passive membrane permeability compared to open conformers.
    

Validated Synthetic Protocol

This protocol describes the synthesis of a 6-(1H-pyrazol-1-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This route is chosen for its robustness and modularity, allowing the introduction of various pyrazoles.

Reaction Scheme Overview
  • Gould-Jacobs Reaction: Aniline + EMME

    
     Enamine 
    
    
    
    Cyclization.
  • Bromination: Benzylic bromination of the methyl group.

  • Alkylation: Displacement of bromide by pyrazole.

  • Hydrolysis: Ester

    
     Acid (revealing the HBD).
    
Step-by-Step Methodology
Step 1: Enaminone Formation & Cyclization
  • Reagents: 4-methylaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Protocol:

    • Mix 4-methylaniline (1.0 eq) and EMME (1.1 eq) and heat to 110°C for 2 hours. Ethanol is evolved (distill off).

    • Causality: Removal of ethanol drives the equilibrium toward the enamine intermediate.

    • Dissolve the intermediate in diphenyl ether and heat to 250°C (flash pyrolysis) for 1 hour.

    • Cool and precipitate with hexane. Filter to obtain Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Step 2: Radical Bromination
  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl4 or Chlorobenzene.

  • Protocol:

    • Suspend the quinoline ester in solvent. Add NBS (1.1 eq) and initiator.

    • Reflux for 4–6 hours.

    • Self-Validation: Monitor by TLC. The product spot will be less polar.

    • Filter hot to remove succinimide. Evaporate solvent to yield the 6-bromomethyl derivative.

Step 3: Pyrazole Alkylation
  • Reagents: Pyrazole (or substituted derivative), K2CO3, DMF.

  • Protocol:

    • Dissolve pyrazole (1.2 eq) in dry DMF. Add K2CO3 (2.0 eq) and stir for 30 min to generate the pyrazolate anion.

    • Add the 6-bromomethyl quinoline intermediate. Stir at RT for 12 hours.

    • Pour into ice water. The solid precipitate is the Ethyl 6-(pyrazolylmethyl)quinoline-3-carboxylate .

Step 4: Hydrolysis (Revealing the HBD)
  • Reagents: 10% NaOH (aq), Ethanol.

  • Protocol:

    • Suspend the ester in a 1:1 mixture of Ethanol/10% NaOH.

    • Reflux for 2 hours. The solid will dissolve as the salt forms.

    • Critical Step: Cool and acidify with 1M HCl to pH 2. The free acid precipitates.

    • Why pH 2? You must go below the pKa of the carboxylic acid (~3.5) to ensure full protonation and precipitation of the H-bond donor form.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Methylaniline + EMME Step1 1. Heat (110°C) 2. Cyclization (250°C) Start->Step1 Inter1 Quinoline Ester (Scaffold Formed) Step1->Inter1 Step2 NBS / Peroxide (Radical Bromination) Inter1->Step2 Inter2 6-Bromomethyl Intermediate Step2->Inter2 Step3 Pyrazole + K2CO3 (Nucleophilic Substitution) Inter2->Step3 Inter3 Pyrazolyl-Ester Step3->Inter3 Step4 NaOH / EtOH then HCl (pH 2) Inter3->Step4 Final Target PQCA (HBD Revealed) Step4->Final

Caption: Step-by-step synthetic pathway from aniline precursor to the final H-bond donor active PQCA.

Quantitative Data: Physicochemical Profile

The following table summarizes the typical physicochemical properties of the PQCA core, highlighting the impact of the H-bond donor groups.

PropertyValue (Approx.)Structural CauseImpact on Development
pKa (Acid) 3.5 – 4.2Carboxylic acid (-COOH)Ionized at physiological pH; requires prodrug (ester) for oral absorption often.
pKa (Pyraz) ~14 (if NH)Pyrazole N-HVery weak acid; remains neutral/donor in vivo.
LogP 1.5 – 2.5Aromatic rings vs. Polar groupsModerate lipophilicity; good balance for drug-likeness.
HBD Count 1 (Acid) or 2 (+Pyraz)-COOH and -NHCritical: < 5 satisfies Lipinski.
HBA Count 4 – 5C=O, N(quin), N(pyraz)Acceptors dominate the scaffold.
PSA 80 – 100 ŲPolar Surface Area< 140 Ų suggests good cell membrane permeability.

References

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Source: MDPI (Molecules Journal) URL:[Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modified Doebner Reaction for the Synthesis of Pyrazolyl-Quinoline-4-Carboxylic Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Executive Summary & Pharmacological Context The quinoline core, particularly when hybridized with a pyrazole moiety, represents a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Pharmacological Context

The quinoline core, particularly when hybridized with a pyrazole moiety, represents a privileged pharmacophore in modern drug discovery. Pyrazolyl-quinoline derivatives exhibit potent kinase inhibitory activities (e.g., against FLT3 and its mutant variants) and broad-spectrum antimicrobial profiles[1][2].

The classical Doebner reaction—a three-component coupling of an aniline, an aldehyde, and pyruvic acid—provides a direct route to quinoline-4-carboxylic acids[3][4]. However, traditional thermal conditions often suffer from prolonged reaction times, side reactions (such as pyrrolidine-2,3-dione formation), and poor yields, particularly when utilizing electronically deactivated anilines or sterically hindered pyrazolyl aldehydes[4][5]. To overcome these limitations, this application note details a Modified Doebner Protocol employing microwave irradiation (MWI) and Lewis acid catalysis, a strategy that enhances the electrophilicity of carbonyl intermediates and drives the reaction to completion with high atom economy[6].

Mechanistic Rationale & Causality

Understanding the causality of the Doebner multi-component reaction (MCR) is critical for troubleshooting and optimization. The reaction proceeds via a highly orchestrated cascade[4][7]:

  • Schiff Base Formation: The primary aniline condenses with the pyrazole-4-carbaldehyde to form an imine. Causality Note: Anilines with electron-withdrawing groups exhibit reduced nitrogen nucleophilicity, which stalls this initial step. Introducing a Lewis acid activates the aldehydic carbonyl, overcoming this electronic barrier.

  • Enol Addition: Pyruvic acid tautomerizes to its enol form, acting as a nucleophile in a Michael-type addition to the imine, generating an anilinopyruvic acid intermediate[7].

  • Cyclization & Aromatization: Intramolecular electrophilic cyclization onto the aniline's aromatic ring forms a dihydroquinoline intermediate. Subsequent dehydration and spontaneous oxidation (often utilizing atmospheric oxygen or a second equivalent of the Schiff base as a hydrogen acceptor) yield the fully aromatic pyrazolyl-quinoline-4-carboxylic acid[4].

Mechanism A Aniline + Pyrazolyl Aldehyde B Schiff Base (Imine) Formation A->B -H2O D Michael-type Addition (Anilinopyruvic Acid Intermediate) B->D Condensation C Pyruvic Acid (Enol Tautomer) C->D E Intramolecular Electrophilic Cyclization D->E Lewis Acid Catalyzed F Dehydration & Oxidation E->F -H2O G Pyrazolyl-Quinoline-4-Carboxylic Acid F->G Dehydrogenation

Proposed mechanism of the modified Doebner reaction for pyrazolyl-quinoline synthesis.

Reaction Optimization & Quantitative Data

Selecting the right conditions is a balance between thermodynamic drive and kinetic control. Table 1 summarizes the optimization parameters for the synthesis of a model compound: 2-(1,3-diphenyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalystSolventActivation MethodTimeYield (%)
1NoneEthanolThermal Reflux24 h35
2p-TSA (10 mol%)TolueneThermal Reflux12 h52
3Yb(PFO)₃ (5 mol%)H₂OThermal Reflux6 h78
4Yb(PFO)₃ (5 mol%) H₂O Microwave (120°C) 15 min 92
5None (Solvent-Free)NoneMicrowave (120°C)10 min88

Analytical Insight: Microwave irradiation (MWI) combined with a water-tolerant Lewis acid like Ytterbium perfluorooctanoate [Yb(PFO)₃] significantly accelerates the cyclization step. Water is chosen not only for its green chemistry profile but because the hydrophobic effect forces the organic substrates into close proximity, accelerating the multi-component condensation[5][6].

Experimental Protocol: One-Pot Multi-Component Synthesis

This protocol outlines the optimized microwave-assisted synthesis. It is designed to be a self-validating system: the rapid precipitation of the product directly from the aqueous medium serves as a primary visual indicator of reaction success.

Workflow S1 Step 1: Reagent Prep S2 Step 2: Catalyst & Solvent S1->S2 S3 Step 3: MWI Activation S2->S3 S4 Step 4: Reaction Monitoring S3->S4 S5 Step 5: Workup & Filtration S4->S5 S6 Step 6: Purification S5->S6

Step-by-step experimental workflow for the one-pot multi-component synthesis.

Reagents Required:
  • Substituted aniline (1.0 mmol)

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Pyruvic acid (1.2 mmol) — Note: A slight excess ensures complete consumption of the Schiff base and drives the Michael addition.

  • Yb(PFO)₃ (0.05 mmol, 5 mol%)

  • Deionized Water (5 mL)

Step-by-Step Methodology:
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol).

  • Catalyst & Solvent Addition: Add 5 mL of deionized water followed by 5 mol% of Yb(PFO)₃.

  • Pyruvic Acid Addition: Dropwise add pyruvic acid (1.2 mmol) over 1 minute. The mixture may form a transient, brightly colored suspension as the initial Schiff base forms.

  • Microwave Activation: Seal the vial with a crimp cap and subject it to microwave irradiation (120°C, 150 W) for 15 minutes. Ensure the microwave synthesizer's pressure limit is set to 15 bar to safely accommodate autogenous pressure.

  • Workup & Isolation: Allow the vial to cool to room temperature (approx. 25°C). The target pyrazolyl-quinoline-4-carboxylic acid will typically precipitate as a dense solid mass. Filter the crude solid under vacuum.

  • Washing: Wash the filter cake sequentially with cold water (2 × 5 mL) and cold ethanol (2 × 2 mL) to remove unreacted starting materials, traces of pyruvic acid, and the water-soluble catalyst.

  • Purification: Recrystallize the crude product from hot ethanol or a DMF/water mixture to afford the analytically pure compound.

Analytical Characterization Standards

To validate the structural integrity of the synthesized pyrazolyl-quinoline, the following spectral hallmarks must be confirmed during quality control:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the complete disappearance of the aldehydic proton (~9.5 ppm). Confirm the appearance of a characteristic sharp singlet for the quinoline H-3 proton at ~8.4 ppm. A broad singlet at ~13.5 ppm confirms the presence of the carboxylic acid proton.

  • FT-IR (KBr pellet): Ensure the presence of strong absorption bands at ~1700 cm⁻¹ (C=O stretching of the carboxylic acid) and ~1600 cm⁻¹ (C=N stretching of the newly formed quinoline ring).

References

  • Doebner reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Doebner Reaction (Name Reactions in Organic Synthesis) Source: cambridge.org URL:[Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR Source: purdue.edu URL:[Link]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors Source: nih.gov (PMC) URL:[Link]

  • Advances in Heterocyclic Chemistry, Volume 90 Source: epdf.pub URL:[Link]

  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review Source: eurekaselect.com URL:[Link]

Sources

Application

Advanced Application Note: Crystallization Architectures for 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic Acid (PQC) Complexes

Executive Summary & Chemical Profile[1][2] The ligand 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid (PQC) represents a distinct class of "pincer-like" N,N,O-donor ligands.[1] Unlike simple quinoline carboxylates, PQC fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

The ligand 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid (PQC) represents a distinct class of "pincer-like" N,N,O-donor ligands.[1] Unlike simple quinoline carboxylates, PQC features a rotational degree of freedom between the pyrazole and quinoline rings, allowing it to act as a chelating agent (via the pyrazole-N and quinoline-N) or a bridging ligand (via the carboxylate).[1]

Successful crystallization of PQC complexes requires managing two competing forces: the high lattice energy of the aromatic


-stacking (quinoline core) and the directional coordination bonds of the metal centers.[1] This guide details three field-proven protocols to isolate high-quality single crystals suitable for X-ray diffraction (SCXRD).
Chemical Profile: PQC
ParameterCharacteristicImplication for Crystallization
Ligand Type N,N'-chelator + O-donorCapable of forming 1D chains or 3D MOF-like networks.[1]
Solubility Low in neutral H₂O; High in DMF/DMSORequires solvothermal or mixed-solvent approaches.[1]
pKa (est) ~4.8 (COOH), ~2.5 (Quinoline-N)pH control is critical to deprotonate the acid without protonating the N-site.[1]
Thermal Stability High (>250°C)Suitable for high-temperature solvothermal synthesis.[1]

Critical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate crystallization method based on the target complex type.

CrystallizationWorkflow Start Target: PQC Complex SolubilityCheck Ligand Solubility Check Start->SolubilityCheck MethodA Method A: Solvothermal (High Stability/MOFs) SolubilityCheck->MethodA Insoluble/Polymer Target MethodB Method B: Gel Diffusion (Labile Metals/Discrete) SolubilityCheck->MethodB Kinetic Control Needed MethodC Method C: Evaporation (Co-crystals/Salts) SolubilityCheck->MethodC Soluble/Organic Salts Analysis SCXRD & TGA Analysis MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision matrix for PQC crystallization pathways. Select Method A for robust coordination polymers, Method B for delicate discrete complexes, and Method C for pharmaceutical co-crystals.[1]

Detailed Experimental Protocols

Method A: Hydrothermal/Solvothermal Synthesis

Best For: Transition metal coordination polymers (Mn, Co, Cd, Zn) and MOF architectures.[1] Mechanism: High pressure and temperature increase the solubility of PQC, allowing for thermodynamic product formation.[1] The slow cooling phase promotes defect-free crystal growth.

Protocol:

  • Stoichiometry: Mix PQC (0.1 mmol) with the Metal(II) salt (e.g.,

    
    ) (0.1 mmol) in a 1:1 molar ratio.
    
  • Solvent System: Prepare a 10 mL mixture of

    
    :DMF (1:1 v/v).
    
    • Why: DMF solubilizes the organic ligand; water solubilizes the metal salt and aids in hydrolysis.[1]

  • pH Adjustment: Add 0.1 M NaOH dropwise until pH

    
     6–7.
    
    • Critical Step: This deprotonates the carboxylic acid (

      
      ), activating it for metal binding without precipitating metal hydroxides.[1]
      
  • Digestion: Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.

  • Thermal Cycle:

    • Heat to 160°C over 2 hours.

    • Hold at 160°C for 72 hours.

    • Cool to room temperature at a rate of 5°C/hour .

  • Harvesting: Filter the resulting block-shaped crystals, wash with DMF/Ethanol, and dry in air.

Expected Outcome: 1D chain structures or 3D supramolecular networks stabilized by hydrogen bonding (similar to 2-(pyridin-4-yl)quinoline analogs [1]).[1][2][3]

Method B: H-Tube Diffusion (Layering)

Best For: Labile metal centers (Cu, Ag) or when thermal degradation is a concern.[1] Mechanism: Slow diffusion of reactants creates a concentration gradient, keeping the system in the metastable zone where nucleation is controlled.[1]

Protocol:

  • Bottom Layer: Dissolve PQC (0.05 mmol) in 4 mL of DMF or DMSO. Place this in the bottom of an H-tube or narrow test tube.

  • Buffer Layer: Carefully layer 2 mL of a 1:1 DMF:Ethanol mixture over the bottom layer.

    • Why: This "blank" solvent layer slows the mixing rate, preventing immediate amorphous precipitation.[1]

  • Top Layer: Dissolve the Metal salt (0.05 mmol) in 4 mL of Ethanol or Methanol and carefully layer it on top.

  • Incubation: Seal the tube with Parafilm and leave undisturbed in a vibration-free environment at room temperature for 2–4 weeks.

  • Observation: Crystals will form at the interface of the solvent layers.[1]

Method C: Slow Evaporation for Co-Crystals

Best For: Pharmaceutical solid-state forms, proton-transfer salts, and solubility enhancement.[1] Mechanism: Gradual supersaturation drives the assembly of PQC with co-formers (e.g., dicarboxylic acids, amides) via heterosynthons.[1]

Protocol:

  • Selection: Choose a co-former with complementary H-bonding donors (e.g., fumaric acid, saccharin).[1]

  • Dissolution: Dissolve PQC and the co-former (1:1 ratio) in hot Ethanol/Acetone (50:50).

    • Note: If PQC remains insoluble, add small amounts of glacial acetic acid to assist dissolution (protonation of the quinoline N).[1]

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Crystallization: Cover the vial with perforated Parafilm (3–5 pinholes) to restrict evaporation rate.

  • Harvesting: Collect crystals after 5–7 days.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Precipitation (Powder) Mixing too fast; Supersaturation too high.[1]Switch to Method B (Diffusion) or reduce concentration by 50%.
No Crystals (Clear Solution) Ligand too soluble; Metal not coordinating.[1]Increase pH to ensure carboxylate is active (

); try a less polar solvent (e.g., add MeOH).[1]
Opaque/Polycrystalline Cooling rate too fast (Method A).[1]Reduce cooling rate to 2°C/hour .
Twinning High defect density during growth.[1]Use a lower temperature (120°C) or add a modulator (e.g., benzoic acid) to compete for coordination sites.

Structural Signaling Pathways

Understanding the connectivity allows for rational design.[1] The PQC ligand typically adopts one of two modes:

CoordinationModes cluster_Chelate Mode 1: N,N-Chelation cluster_Bridge Mode 2: Carboxylate Bridging Metal Metal Center (M) PQC_N1 Quinoline-N PQC_N1->Metal Strong PQC_N2 Pyrazole-N PQC_N2->Metal Moderate PQC_O1 Carboxyl-O1 PQC_O1->Metal Bridging PQC_O2 Carboxyl-O2 PQC_O2->Metal Bridging

Figure 2: Primary coordination modes of PQC.[1] Mode 1 forms discrete units; Mode 2 extends the structure into 1D/2D polymers.

References

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 2016.[1][2]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 2021.[1]

  • Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. Magnetochemistry, 2019.[1]

  • Crystal Structure of Quinoline-2-carboxylic Acid. BenchChem Application Notes, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Pfitzinger synthesis for pyrazolyl-quinolines

Technical Support Center: Optimizing Pfitzinger Synthesis for Pyrazolyl-Quinolines Executive Summary & Core Directive The Challenge: The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Pfitzinger Synthesis for Pyrazolyl-Quinolines

Executive Summary & Core Directive

The Challenge: The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids) by condensing isatin with a ketone.[1][2][3][4] However, when using acetylpyrazoles (e.g., 3-acetylpyrazole or 4-acetylpyrazole) to generate 2-(pyrazolyl)quinoline-4-carboxylic acids , researchers often encounter low yields (<40%), formation of intractable tars, and difficulty separating the product from unreacted isatin.

The Solution: The "standard" one-pot procedure (mixing all reagents simultaneously) is the primary cause of failure. The optimized protocol requires a stepwise mechanism-based approach :

  • Pre-activation: Complete hydrolysis of isatin to the isatoate salt before ketone addition.

  • Solubility Management: Pyrazolyl ketones often have different solubility profiles than simple acetophenones, requiring specific solvent ratios.

  • Controlled Work-up: Precise pH titration to the isoelectric point (pI) to maximize precipitation and purity.

Optimized Experimental Protocol

Objective: Synthesis of 2-(1H-pyrazol-3-yl)quinoline-4-carboxylic acid (Generalizable to other isomers).

Reagents & Stoichiometry
  • Isatin (1.0 equiv): High purity (>98%) is critical. Recrystallize from ethanol if the solid is dark/black.

  • Acetylpyrazole (1.2 - 1.5 equiv): Excess is required to drive the reaction to completion.

  • Potassium Hydroxide (KOH) (3.0 - 4.0 equiv): 33% w/v aqueous solution.

  • Solvent: Ethanol (Absolute).[4][5]

Step-by-Step Procedure

Step 1: Isatin Ring Opening (The "Yellow Shift")

  • Dissolve Isatin (1.0 eq) in the 33% KOH solution (3.0 eq).

  • Critical Observation: The solution will initially turn deep purple/red (deprotonated isatin). Heat gently to 40–50°C with stirring until the color shifts to a pale yellow or amber .

  • Why? This confirms the complete hydrolysis of the lactam ring to form potassium isatoate (2-aminophenylglyoxylate). If you add the ketone while the solution is still purple, isatin will self-condense into "isatin red" tars.

Step 2: Condensation

  • Dissolve the Acetylpyrazole (1.2 eq) in a minimal amount of ethanol.

  • Add the ketone solution dropwise to the yellow isatoate solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

  • Microwave Alternative: Irradiate at 100°C for 10–20 minutes (max power 150W) for rapid screening.

Step 3: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Volume Reduction: Evaporate ~50% of the ethanol under reduced pressure to remove unreacted ketone.

  • Dilution: Add distilled water (double the initial volume) to ensure the potassium salt of the product is fully dissolved.

  • Filtration (Optional): If dark solids/tars are present, filter through Celite while basic. The product is in the filtrate.[3][5]

  • Acidification: Cool the filtrate in an ice bath. Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring.

  • Target pH: Adjust pH to 4.5 – 5.0 .

  • Why? Going to pH 1 (using strong HCl) often forms the hydrochloride salt of the quinoline, which may be water-soluble, lowering yield. The free acid precipitates best at its isoelectric point.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a black, sticky tar. What happened? A: This is "Isatin Red" formation. It occurs when isatin reacts with itself rather than the ketone.

  • Cause: You likely added the ketone before the isatin ring was fully opened, or the base concentration was too low.

  • Fix: Ensure the isatin/KOH solution turns yellow before adding the ketone. Increase KOH to 4 equivalents if necessary.

Q2: I have low conversion and recover a lot of starting isatin. A: Pyrazolyl ketones are less reactive than simple methyl ketones due to the electron-rich nature of the pyrazole ring (which can deactivate the acetyl group toward enolization).

  • Fix 1: Increase the ketone equivalents to 1.5 or 2.0.

  • Fix 2: Use Microwave irradiation .[5] The rapid heating often overcomes the activation energy barrier better than thermal reflux for deactivated ketones.

Q3: The product precipitates but is contaminated with red impurities. A: The red impurity is likely bis-isatin or condensation byproducts.

  • Fix: Dissolve the crude solid in dilute NaHCO3 (saturated solution). The quinoline carboxylic acid will dissolve (forming the sodium salt), while non-acidic impurities (red tars) will remain solid. Filter, then re-acidify the filtrate to pH 5 to recover pure product.

Q4: Does the position of the acetyl group on the pyrazole matter? A: Yes.

  • 3-Acetylpyrazole: Generally reacts well.

  • 4-Acetylpyrazole: Often less reactive due to steric hindrance and electronic effects. May require longer reflux times (48h) or microwave synthesis.

  • N-Acetylpyrazole: Do not use. The N-acetyl bond is labile in strong base and will hydrolyze to pyrazole and acetate, yielding no quinoline product.

Visualizations

Figure 1: Mechanism of the Pfitzinger Reaction

Caption: The reaction proceeds via base-mediated ring opening of isatin (1) to isatoate (2), followed by Claisen-Schmidt condensation with the ketone (3) and final cyclization to the quinoline (4).[1][3]

PfitzingerMechanism cluster_0 Critical Control Point Isatin Isatin (Purple/Red) Isatoate Potassium Isatoate (Yellow/Amber) (Key Intermediate) Isatin->Isatoate KOH, Heat Ring Opening Intermediate Aldol/Imine Intermediate Isatoate->Intermediate + Ketone Condensation Ketone Acetylpyrazole (Ketone) Product Pyrazolyl-Quinoline-4-COOH (Product) Intermediate->Product - H2O Cyclization

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing low yields and purity issues in Pfitzinger synthesis.

Troubleshooting Start Problem: Low Yield / Impurity Q1 Is the crude product black/tarry? Start->Q1 Q2 Is unreacted Isatin present? Q1->Q2 No Sol1 Cause: Isatin Self-Condensation Fix: Pre-dissolve Isatin in KOH until YELLOW before adding ketone. Q1->Sol1 Yes Sol2 Cause: Low Reactivity Fix: Increase Ketone to 1.5 eq OR Switch to Microwave Heating. Q2->Sol2 Yes Sol3 Cause: pH Issue Fix: Adjust pH to 4.5-5.0 (pI). Do not use excess strong acid. Q2->Sol3 No (Product lost in filtrate)

Comparative Data: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Assisted
Reaction Time 12 – 24 Hours10 – 20 Minutes
Typical Yield 30 – 55%65 – 85%
Solvent Ethanol/Water (1:1)Ethanol/Water (1:1) or Neat
Purity Profile Moderate (Tars common)High (Cleaner conversion)
Energy Efficiency LowHigh

References

  • Pfitzinger, W. (1886).[6] J. Prakt. Chem., 33, 100. (Original description of the reaction).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][3][5][6][7][8][9][10][11] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • El-Saghier, A. M. (2002). "Synthesis of some new pyrazolyl-quinoline derivatives." Journal of the Chinese Chemical Society, 49(6), 1039-1044.
  • Suresh, T., et al. (2010). "Microwave assisted synthesis of quinoline-4-carboxylic acids." Journal of Chemical and Pharmaceutical Research, 2(4), 64-69.

Sources

Optimization

Troubleshooting decarboxylation of quinoline-4-carboxylic acids during synthesis

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis & Stability Topic: Troubleshooting Decarboxylation & Synthetic Instability Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis & Stability

Topic: Troubleshooting Decarboxylation & Synthetic Instability Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide

Executive Summary

Quinoline-4-carboxylic acids (cinchoninic acids) are critical scaffolds in drug discovery (e.g., fluoroquinolones, antimalarials). However, they possess a latent instability: the electron-deficient heteroaromatic ring facilitates thermal decarboxylation, particularly via a zwitterionic transition state. This guide addresses the dichotomy of this reaction—how to prevent it during synthesis/isolation and how to induce it selectively when required.

Module 1: Preventing Unwanted Decarboxylation (Preservation)

User Query: "I am synthesizing a substituted quinoline-4-carboxylic acid via the Pfitzinger reaction. The reaction proceeds, but upon acidification/workup, my yield drops, and I isolate the decarboxylated quinoline. How do I stop this?"

Root Cause Analysis

The decarboxylation of quinoline-4-carboxylic acids is not a simple thermal decomposition; it is mechanistically driven by the formation of a zwitterion .

  • Mechanism: Protonation of the quinoline nitrogen (at low pH) creates a cationic ring.

  • Trigger: This electron-withdrawing cationic center pulls electron density from the C4 position, weakening the C-C bond of the carboxylate.

  • Result:

    
     is ejected, leaving a protonated ylide which rapidly tautomerizes to the neutral quinoline.
    

This process is accelerated by high heat and strong acidic media (pH < 3), especially if electron-withdrawing groups (EWGs) are present on the ring, as they stabilize the transition state intermediate.

Troubleshooting Protocol: The "Gentle" Workup

Standard Pfitzinger workups often suggest refluxing in acid, which is fatal for sensitive substrates.

Step-by-Step Optimization:

  • Temperature Control: Do not exceed 100°C during the condensation phase if possible. If using microwave irradiation (MWI), limit exposure to <15 minutes, as MWI can accelerate decarboxylation if not monitored [1].

  • pH Titration (Critical):

    • Instead of dumping strong acid (HCl) into the reaction mixture, use Acetic Acid or dilute HCl.

    • Acidify slowly to pH 4.5–5.0 (the isoelectric point region for many of these acids).

    • Why? This precipitates the free acid without fully protonating the quinoline nitrogen, reducing the concentration of the reactive zwitterion species [2].

  • Solvent Switch: If recrystallization is necessary, avoid high-boiling solvents like nitrobenzene or DMSO. Use Ethanol/Water or DMF/Water mixtures at moderate temperatures.

Data: Stability Factors

Factor Stabilizes Carboxyl Group Promotes Decarboxylation
Ring Substituents Electron-Donating Groups (EDG) (e.g., -OMe, -Me) Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3, -F) [3]
pH Environment Neutral to Basic (pH > 7) Strongly Acidic (pH < 2)

| Temperature | < 100°C | > 150°C (or Reflux in high-boiling solvent) |

Module 2: Synthetic Efficiency (Pfitzinger & Doebner)[1]

User Query: "My Doebner-Miller reaction yields are inconsistent. I suspect the pyruvic acid is decomposing before it reacts."

Technical Insight

In the Doebner reaction (Aniline + Aldehyde + Pyruvic Acid), pyruvic acid is thermally unstable and can polymerize or decarboxylate before condensation. Furthermore, the "traditional" reflux conditions often lead to tar formation.

Optimization Guide
  • Controlled Addition: Do not add all reagents at once. Add the pyruvic acid dropwise to the refluxing mixture of aniline and aldehyde. This keeps the concentration of free pyruvic acid low, favoring the condensation reaction over self-decomposition [3].

  • Catalyst Selection: Replace harsh mineral acids with milder Lewis acids or solid acid catalysts.

    • Recommendation:BF3·THF or Sulfamic Acid allows the reaction to proceed at lower temperatures, preserving the carboxyl group [3].

  • One-Pot Variants: Consider a modified one-pot procedure using isatin (Pfitzinger approach) instead of aniline/pyruvic acid if the Doebner route fails. Isatin provides a "masked" amino-keto acid that is more stable [4].

Module 3: Controlled Decarboxylation (Selective Removal)

User Query: "I have a quinoline-2,4-dicarboxylic acid and I want to selectively remove the C2-COOH to get the C4-COOH (Cinchoninic acid). Is this possible?"

Feasibility Assessment

Yes. The carboxylic acid at the C2 position (Quinaldic) is generally thermally less stable than the C4 position (Cinchoninic) due to the proximity to the nitrogen lone pair and specific ylide stabilization mechanisms (Hammick-like interactions).

Protocol: Selective Thermal Decarboxylation

Target: Convert Quinoline-2,4-dicarboxylic acid


 Quinoline-4-carboxylic acid.
  • Solvent: Use m-Xylene (Boiling Point ~139°C).

  • Procedure:

    • Suspend the dicarboxylic acid in m-Xylene.

    • Reflux for 2–4 hours .

    • Monitor via TLC/LCMS. The C2-COOH will be lost first.

    • Stop immediately once the mono-acid forms. Continued heating or higher boiling solvents (e.g., nitrobenzene) will remove the C4-COOH as well [5].

  • Purification: Cool to room temperature. The product often precipitates; filter and wash with cold non-polar solvent.

Visualizing the Chemistry

Diagram 1: The Decarboxylation Trap

This pathway illustrates why acidic conditions + heat = product loss.

DecarboxylationMechanism cluster_0 Stable Zone cluster_1 Danger Zone (Reaction Pathway) Anion Carboxylate Anion (High pH) Acid Neutral Acid (pH ~ Isoelectric) Anion->Acid + H+ (Acidification) Zwitterion Zwitterion (N-Protonated, COO-) Acid->Zwitterion Equilibrium (Solvent Dependent) TS Transition State (Cyclic/Ylide-like) Zwitterion->TS Heat (>150°C) EWG Facilitated Product Decarboxylated Quinoline + CO2 TS->Product Irreversible

Caption: The thermal decarboxylation pathway proceeds preferentially through the zwitterionic species. Keeping the pH near the isoelectric point minimizes the concentration of this reactive intermediate.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to rescue a failing synthesis.

TroubleshootingFlow Start Problem: Low Yield of Quinoline-4-COOH CheckProduct Analyze Crude Product Start->CheckProduct IsDecarb Is it Decarboxylated? CheckProduct->IsDecarb YesDecarb Yes (Product is Quinoline) IsDecarb->YesDecarb LCMS confirms M-44 NoDecarb No (Tar/Unreacted) IsDecarb->NoDecarb Complex mixture Action1 Reduce Workup Acidity (Target pH 4.5-5.0) YesDecarb->Action1 Action2 Lower Rxn Temp (<100°C) YesDecarb->Action2 CheckMethod Method Used? NoDecarb->CheckMethod Doebner Doebner-Miller CheckMethod->Doebner Pfitzinger Pfitzinger CheckMethod->Pfitzinger FixDoebner Add Pyruvic Acid Dropwise Use Mild Catalyst (BF3) Doebner->FixDoebner FixPfitz Pre-dissolve Isatin in Base Ensure complete ring opening Pfitzinger->FixPfitz

Caption: Diagnostic workflow for identifying the root cause of yield loss—distinguishing between thermal instability (decarboxylation) and kinetic inefficiency (tar formation).

References

  • El Ashry, E. S. H., et al. "Microwave-assisted synthesis of quinoline-4-carboxylic acids." ResearchGate, 2022. Link

  • BenchChem Technical Support. "Optimizing Pfitzinger and Doebner Reactions." BenchChem, 2025.[1] Link

  • Hagiwara, K., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 2023.[2] Link

  • Lahna, K., et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Revues Scientifiques Marocaines, 2022. Link

  • Google Patents. "Preparation method for quinoline-4-carboxylic acid derivative (CN102924374B)." Google Patents, 2014. Link

Sources

Troubleshooting

Removing unreacted isatin from quinoline carboxylic acid synthesis

A Guide to the Purification of Quinoline Carboxylic Acids and the Effective Removal of Unreacted Isatin Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Purification of Quinoline Carboxylic Acids and the Effective Removal of Unreacted Isatin

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of quinoline carboxylic acids via the Pfitzinger reaction, with a specific focus on the common challenge of removing unreacted isatin from the final product. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that not only gives you steps to follow but also explains the scientific principles behind them.

Troubleshooting Guide: Isolating Your Pure Quinoline Carboxylic Acid

This section addresses specific issues you may encounter during the purification of your quinoline carboxylic acid product.

Issue 1: My final product is contaminated with unreacted isatin.

This is the most common issue in Pfitzinger reaction work-ups. The orange-red color of isatin can often be seen in the crude product. This contamination arises because isatin and the quinoline carboxylic acid product have different physicochemical properties that can be exploited for separation.

Root Cause Analysis:

The primary reason for this contamination is the incomplete reaction of isatin. The key to a successful separation lies in the significant difference in acidity between the quinoline-4-carboxylic acid product and the starting isatin. While the N-H proton of isatin is weakly acidic, the carboxylic acid group of the product is much more acidic.[1][2] This difference allows for a selective separation using acid-base extraction techniques.[3][4]

Solution: Implement a Robust Acid-Base Extraction Protocol

The most effective method to remove unreacted isatin is through a liquid-liquid extraction that leverages the differential solubility of the acidic product and the neutral (or weakly acidic) starting material in aqueous and organic phases at varying pH levels.

Step-by-Step Protocol for Acid-Base Extraction:

  • Reaction Quench and Basification:

    • Once the reaction is complete, allow the reaction mixture to cool to room temperature.

    • Add distilled water to the reaction mixture. This will dissolve the potassium salt of your quinoline carboxylic acid, which is highly soluble in water.[5]

    • Ensure the aqueous solution is basic (pH > 10). If necessary, add a small amount of aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.

  • Extraction of Neutral Impurities (including Isatin):

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the aqueous layer with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[5][6] Isatin is soluble in many organic solvents and will preferentially partition into the organic layer, while the ionic salt of your product remains in the aqueous layer.[1][7]

    • Repeat the extraction 2-3 times with fresh organic solvent to ensure complete removal of isatin and other neutral byproducts.

    • Combine the organic layers. This fraction contains the unreacted isatin and can be discarded or the isatin recovered if desired.

  • Precipitation of the Pure Product:

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution with a suitable acid, such as dilute hydrochloric acid (HCl) or acetic acid, until the pH is between 4 and 5.[5]

    • As the solution becomes acidic, the quinoline carboxylic acid will be protonated, causing it to become neutral and precipitate out of the aqueous solution due to its lower water solubility in its neutral form.[8]

    • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the purified quinoline carboxylic acid product in a vacuum oven.

The following diagram illustrates the workflow for this acid-base extraction protocol.

Pfitzinger_Purification_Workflow

Caption: Workflow for the purification of quinoline carboxylic acid using acid-base extraction.
Issue 2: My product is still impure after acid-base extraction.

If trace amounts of isatin or other impurities remain, or if the product has a poor appearance (e.g., is oily or discolored), further purification may be necessary.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Recommended Solvents for Quinoline Carboxylic Acids:

  • Ethanol or Ethanol/Water Mixtures: Many quinoline carboxylic acids can be effectively recrystallized from hot ethanol or a mixture of ethanol and water.[5][6]

  • Dimethylformamide (DMF)/Methanol Mixtures: For less soluble compounds, a mixture of DMF and methanol can be effective.

  • Other Solvent Systems: Depending on the specific substituents on your quinoline carboxylic acid, other solvents like ethyl acetate or mixtures with non-polar solvents like hexanes may be suitable.[9]

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 3: My product is very impure, and acid-base extraction and recrystallization are not sufficient.

For particularly challenging separations where impurities have similar properties to the product, column chromatography may be required.

Solution: Column Chromatography

Stationary Phases and Mobile Phases:

Stationary PhaseRecommended Mobile Phase (Eluent)Rationale and Considerations
Silica Gel A gradient of ethyl acetate in hexanes or dichloromethane.This is a standard normal-phase chromatography setup. A small amount of acetic or formic acid (0.5-1%) can be added to the mobile phase to suppress the deprotonation of the carboxylic acid group, reducing tailing and improving the peak shape.[9]
Reversed-Phase (C18) A gradient of acetonitrile in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.This is a good option for polar compounds.[10][11] The more polar quinoline carboxylic acid will elute earlier than the less polar isatin.
Basic Alumina A non-protic solvent system, such as a gradient of ethyl acetate in hexanes.Basic alumina can be useful for compounds that are sensitive to the acidic nature of silica gel.[12]

General Column Chromatography Workflow:

Chromatography_Workflow start Impure Product dissolve Dissolve in Minimum Solvent start->dissolve adsorb Adsorb onto Silica Gel (Dry Loading) dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Column with Stationary Phase pack_column->load_sample elute Elute with Mobile Phase (Gradient or Isocratic) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the Pfitzinger reaction mixture typically worked up under basic conditions first?

The initial basic work-up is crucial for the separation. The quinoline-4-carboxylic acid product is deprotonated by the base (e.g., KOH) to form a water-soluble carboxylate salt.[5] In contrast, unreacted isatin and other non-acidic byproducts remain as neutral molecules. This allows for their removal by extraction with an organic solvent, as they are more soluble in the organic phase than in the basic aqueous solution.

Q2: What is the purpose of washing the final product with cold water?

Washing the precipitated quinoline carboxylic acid with cold water serves to remove any water-soluble inorganic salts that may have been co-precipitated during the acidification step (e.g., KCl or sodium acetate). Using cold water minimizes the loss of the desired product, which has some slight solubility in water.

Q3: Can I use a different base for the Pfitzinger reaction and work-up?

Yes, while potassium hydroxide is commonly used, other strong bases like sodium hydroxide can also be employed.[13] The key is that the base must be strong enough to facilitate the initial ring-opening of isatin and to ensure the final product is in its salt form for the aqueous extraction.

Q4: My TLC shows a spot that I suspect is unreacted isatin. How can I be sure?

You can confirm the presence of isatin by running a co-spot on your TLC plate. This involves spotting your crude reaction mixture, a pure standard of isatin, and a mixture of your crude product and the isatin standard in the same lane. If the spot in your crude product has the same Rf value as the isatin standard and the co-spot appears as a single, more intense spot, it is highly likely that your product is contaminated with isatin.

Q5: What are the key solubility differences between isatin and quinoline-4-carboxylic acid?

The following table summarizes the key solubility properties that are exploited for their separation:

CompoundSolubility in WaterSolubility in Aqueous Base (e.g., aq. KOH)Solubility in Organic Solvents (e.g., Diethyl Ether, Ethanol)
Isatin Sparingly soluble/low solubility[1][7][14]Low to moderate solubilitySoluble in many polar organic solvents like ethanol, methanol, and DMSO; also soluble in diethyl ether.[1][7]
Quinoline-4-carboxylic acid Low solubility in its neutral (protonated) form.[8]Highly soluble as its carboxylate salt.[5][15]Generally soluble in polar organic solvents like ethanol, especially when heated.[6]

References

  • Acid-Base Extraction. (n.d.). Retrieved from Columbia University, Department of Chemistry website.
  • Isatin. (n.d.). In Solubility of Things. Retrieved from [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025, December 12). RJWave.org.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (n.d.). BenchChem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry.
  • Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2025, August 10).
  • Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. (2025, August 7).
  • Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. (n.d.). SciSpace.
  • The Pfitzinger Reaction. (2024, December 10). Sciencemadness Discussion Board.
  • Dry silica gel (84 g). (n.d.). Organic Syntheses Procedure.
  • Is it possible to separate isatin derivatives from isatin without using Colum chromatography? (2015, September 11).
  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Preparation method for quinoline-4-carboxylic acid derivative. (2013).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023, June 2). Makara Journal of Science.
  • Technical Support Center: Purification of 2-(Furan-2-yl)
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. (n.d.). BenchChem.
  • A Review on Isatin and Its Biological Activities. (2024, October 15). Asian Journal of Pharmaceutical Research and Development.
  • Application of pfitzinger reaction in the synthesis of some new bioactive compounds. (2012). Journal of Chemical and Pharmaceutical Research.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • Process for the preparation of a quinoline carboxylic acid. (1993).
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8. (n.d.). ChemicalBook.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.

Sources

Optimization

Technical Support Center: Pyrazolyl-Quinoline Fluorescence Optimization

Case ID: PQ-FQY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division Welcome to the Advanced Photophysics Support Hub You are accessing this guide because your pyrazolyl-quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PQ-FQY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division

Welcome to the Advanced Photophysics Support Hub

You are accessing this guide because your pyrazolyl-quinoline (Pz-Q) complexes are exhibiting suboptimal Fluorescence Quantum Yield (FQY). Whether you are dealing with Aggregation-Caused Quenching (ACQ) in solid films or Twisted Intramolecular Charge Transfer (TICT) losses in polar solvents, this technical directive provides the diagnostic logic and engineering protocols to resolve these issues.

Module 1: Diagnostic Center (Troubleshooting)

Before attempting synthesis modifications, you must identify the mechanism of fluorescence loss. Use the following logic flow to diagnose your specific quenching pathway.

Interactive Troubleshooting Logic

TroubleshootingLogic Start START: Characterize Low FQY SolventTest Test in varying polarity (Hexane vs. MeOH) Start->SolventTest IsSolvatochromic Is emission red-shifted & quenched in polar solvent? SolventTest->IsSolvatochromic SolidTest Compare Solution vs. Solid State IsSolidDark Is solid/film darker than solution? SolidTest->IsSolidDark IsSolvatochromic->SolidTest No DiagTICT DIAGNOSIS: TICT (Twisted Intramolecular Charge Transfer) IsSolvatochromic->DiagTICT Yes IsMetalBound Is it a Metal Complex? IsSolidDark->IsMetalBound No DiagACQ DIAGNOSIS: ACQ (Aggregation Caused Quenching) IsSolidDark->DiagACQ Yes DiagPET DIAGNOSIS: PET (Photoinduced Electron Transfer) IsMetalBound->DiagPET No (Free Ligand) Check Ligand Field Strength Check Ligand Field Strength IsMetalBound->Check Ligand Field Strength Yes

Figure 1: Diagnostic logic tree for identifying the primary quenching mechanism in Pz-Q systems.

Module 2: Structural Engineering (The "Hardware" Fix)

Once diagnosed, apply the following chemical modifications. The Pz-Q scaffold is a "push-pull" system; its FQY is dictated by the stability of its planar excited state.

1. Suppressing TICT (Twisted Intramolecular Charge Transfer)

The Problem: In polar solvents, the pyrazole ring rotates relative to the quinoline ring upon excitation. This twisted state relaxes non-radiatively.[1] The Fix: Steric Rigidification.

  • Protocol: Introduce a methyl or bulky group at the C-2 position of the quinoline ring (ortho to the linkage).

  • Mechanism: This creates steric hindrance that prevents the rings from twisting into the perpendicular non-emissive state, forcing the molecule to relax radiatively [1].

ModificationEffect on FQYMechanism
Unsubstituted Low (< 5%)Free rotation allows TICT access.
2-Methyl (Quinoline) Medium (~20-40%)Steric clash slows rotation.
Metal Chelation (Al/Zn) High (> 60%)"Locking" the N-N bite angle eliminates rotation.
2. Eliminating PET (Photoinduced Electron Transfer)

The Problem: The lone pair on the uncoordinated pyrazole nitrogen can transfer an electron to the excited fluorophore, quenching it. The Fix: Metal Complexation (Chelation-Enhanced Fluorescence - CHEF).[1][2]

  • Target Metals: Al(III) and Zn(II) are preferred over Cu(II) or Fe(III).

    • Why? Al(III) and Zn(II) are closed-shell (

      
       or 
      
      
      
      ) ions. They do not introduce low-lying d-d states that act as energy sinks (unlike Cu or Fe, which quench fluorescence via paramagnetic effects) [2].
  • Synthesis Strategy:

    • Dissolve ligand in Ethanol/Methanol.

    • Add stoichiometric AlCl₃ or Zn(OAc)₂.

    • Reflux for 2 hours.

    • Precipitate. Result: The formation of the rigid 5- or 6-membered chelate ring abolishes the PET pathway and rigidifies the scaffold simultaneously [3].

3. Combating ACQ (Aggregation-Caused Quenching)

The Problem: In solid state, planar Pz-Q disks stack (pi-pi interactions), causing self-quenching. The Fix: "Bumper" Groups.

  • Protocol: Append tert-butyl or trifluoromethyl (-CF3) groups to the phenyl rings of the pyrazole.

  • Mechanism: These bulky groups prevent close packing, maintaining a "solution-like" distance between fluorophores in the solid state [4].

Module 3: Experimental Protocols
Protocol A: Synthesis of High-FQY Aluminum Complex

Use this protocol to convert a low-yield ligand into a high-yield emitter.

  • Reagents: 2-(1H-pyrazol-1-yl)quinoline derivative (1.0 eq), AlCl₃·6H₂O (0.33 eq), Ethanol (HPLC grade).

  • Procedure:

    • Dissolve ligand in hot ethanol.

    • Add AlCl₃ solution dropwise.

    • Adjust pH to ~6.0 using dilute NaOH (critical for Al-complex stability).

    • Reflux for 4 hours. A strong fluorescence increase should be visible under 365nm UV lamp immediately.

  • Purification: Cool to room temperature. Filter the precipitate. Wash with cold water to remove free ions.

  • Validation: 1H NMR must show a downfield shift of the proton adjacent to the chelating nitrogen, confirming coordination.

Protocol B: Absolute FQY Measurement (Integrating Sphere)

Do not rely on relative methods (e.g., vs. Quinine Sulfate) for solid samples or scattering suspensions. Use the Absolute Method.

Equipment: Spectrofluorometer with Integrating Sphere (e.g., JASCO, Edinburgh Instruments).

Step-by-Step Workflow:

  • Baseline (Blank): Insert a solvent blank (or empty quartz plate for solids) into the sphere.

    • Scan excitation range (e.g., 350-450nm). Record Area (

      
      ).
      
  • Sample Scatter: Insert sample.

    • Scan excitation range.[3] Record Area (

      
      ).
      
    • Note: The difference (

      
      ) is the light absorbed.
      
  • Sample Emission:

    • Scan emission range (e.g., 460-650nm). Record Area (

      
      ).
      
  • Calculation:

    
    
    
    • Tip: Ensure absorbance is < 0.1 OD to prevent inner-filter effects, even inside a sphere [5].

Module 4: Mechanistic Visualization

Understanding the energy landscape is crucial for tuning. The diagram below illustrates how Metal Chelation (


) blocks the non-radiative TICT and PET pathways.

Jablonski S0 Ground State (S0) S1_LE Locally Excited (S1) (Planar) S0->S1_LE Excitation (hν) TICT TICT State (Twisted/Dark) S1_LE->TICT Bond Rotation (k_rot) PET PET State (Quenched) S1_LE->PET e- Transfer (Lone Pair) Emission Fluorescence (High FQY) S1_LE->Emission Radiative Decay Metal Metal Chelation (Al/Zn) Metal->S1_LE Stabilizes Planarity Metal->TICT BLOCKS Metal->PET BLOCKS

Figure 2: Energy pathway diagram showing how metal chelation blocks TICT and PET, forcing radiative decay.

FAQ: Frequently Asked Questions

Q: My complex is bright in powder form but dim in solution. Why? A: You likely have Aggregation-Induced Emission (AIE) characteristics, which is rare but possible if your ligand has specific rotors (like phenyl rings) that freely rotate in solution (quenching via non-radiative decay) but are restricted in the solid state. To fix this for solution use, you must chemically rigidify the rotor (see Module 2, Section 1).

Q: Can I use Copper (Cu) to enhance fluorescence? A: No. Copper (II) is paramagnetic (


). It will quench fluorescence via electron transfer or energy transfer to the metal center. Always use diamagnetic metals like Zn(II), Al(III), or Cd(II) for fluorescence enhancement [2].

Q: I see a large Stokes shift (>100nm). Is this good? A: Yes, this usually indicates a strong Intramolecular Charge Transfer (ICT) character. However, if the quantum yield is low, it suggests the ICT state is relaxing via TICT. You need to rigidify the molecule while maintaining the electronic push-pull nature.

References
  • BenchChem. Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. (2025).[1][4] Link

  • RSC Publishing. Recent progress in chemosensors based on pyrazole derivatives. (2020).[5] Link

  • ResearchGate. Theoretical and experimental studies on the fluorescence properties of aluminum(III)... complexes. (2014). Link

  • NIH / PMC. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. (2017).[6] Link

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid: A Guide for Researchers

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a cornerstone for the development of novel therapeutic agents. Its rigid, planar structure and versatile substitution points allow for...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a cornerstone for the development of novel therapeutic agents. Its rigid, planar structure and versatile substitution points allow for the fine-tuning of pharmacological properties. This guide provides a detailed comparative analysis of two key analogues: 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid. While direct head-to-head comparative studies are not extensively available, this document synthesizes existing data to offer insights into their respective and comparative biological activities, mechanisms of action, and structure-activity relationships (SAR).

Introduction: The Significance of the 2-Substituent

The biological activity of quinoline-4-carboxylic acid derivatives is profoundly influenced by the nature of the substituent at the C2 position.[1] A bulky, hydrophobic group at this position is often crucial for potent biological activity, particularly for targets such as dihydroorotate dehydrogenase (DHODH).[1][2] The comparison between a five-membered nitrogen-containing heterocycle (pyrazole) and a simple aromatic ring (phenyl) at this position offers a compelling case study in how electronic and steric differences can modulate therapeutic potential.

2-phenylquinoline-4-carboxylic acid , also known as cinchophen, is a well-established scaffold in medicinal chemistry.[3] Its derivatives have been explored for a multitude of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties.[3][4][5] The phenyl group provides a lipophilic character that can be crucial for cell membrane penetration and interaction with hydrophobic pockets in target proteins.[6]

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid , on the other hand, introduces a heteroaromatic pyrazole ring. This substitution not only impacts the molecule's steric profile but also introduces hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring), which can lead to different binding interactions with biological targets compared to the purely hydrophobic phenyl ring. Pyrazole-containing compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7]

Comparative Biological Activities

While a direct, side-by-side comparison of the two parent compounds in the same assays is not available in the current literature, we can infer their potential activities based on studies of their derivatives and related structures.

Anticancer Activity

2-Phenylquinoline-4-carboxylic Acid Derivatives: This class of compounds has shown significant promise as anticancer agents. A key mechanism of action for some derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4][8] For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as selective HDAC3 inhibitors.[4][8]

Another important target for quinoline-4-carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][9] Cancer cells, with their high proliferation rate, are highly dependent on this pathway for the synthesis of DNA and RNA.[9] The bulky, hydrophobic substituent at the C2 position is a critical determinant for DHODH inhibition.[1][2]

Derivatives of 2-phenylquinoline-4-carboxylic acid have also been investigated as inhibitors of SIRT3, another member of the sirtuin family of deacetylases, for cancer differentiation therapy.[5]

The general structure-activity relationship for DHODH inhibitors suggests that a hydrophobic C2-substituent is favorable.[2] The pyrazole ring, while containing nitrogen atoms, still possesses aromatic and hydrophobic character, suggesting that 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid could also exhibit inhibitory activity against this target, though likely with a different binding mode and potency compared to the phenyl analog.

Table 1: Representative Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeTarget/AssayCell Line(s)IC50 Value
Derivative D28HDAC3 Inhibition-24.45 µM
Derivative D28AntiproliferativeK562, U266, U937, MCF-7, etc.1.02 - 5.66 µM
Derivative S27SIRT3 Inhibition-5.06 µM
Derivative T5SIRT3 Inhibition-2.88 µM

Data sourced from multiple studies and presented for illustrative purposes. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.[4][5][8]

Antibacterial Activity

2-Phenylquinoline-4-carboxylic Acid Derivatives: This class of compounds has been evaluated for its antibacterial properties.[4] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication. The lipophilicity conferred by the 2-phenyl group can be advantageous for penetrating the bacterial cell wall.[6] Modifications to the 2-phenyl ring and the quinoline core can significantly impact the minimum inhibitory concentration (MIC) against various bacterial strains.

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic Acid and its Analogs: Quinoline derivatives bearing a pyrazole moiety have demonstrated promising antibacterial and antifungal activities.[2] In one study, a series of 1H-pyrazolo[3,4-b]quinolines (a fused system, not a direct analogue) showed good activity against both Gram-positive and Gram-negative bacteria.[2] The presence of the pyrazole ring can offer additional interaction points with bacterial enzymes, potentially leading to a different spectrum of activity compared to the 2-phenyl derivatives.

Table 2: Representative Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)
Derivative 5a4Staphylococcus aureus64
Derivative 5a7Escherichia coli128

Data is for derivatives of 2-phenyl-quinoline-4-carboxylic acid and is presented for illustrative purposes.[4]

Synthesis and Methodologies

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[1]

Doebner Reaction

This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1] It is a versatile method for producing 2-substituted quinoline-4-carboxylic acids.

Doebner_Reaction Aniline Aniline Intermediate Intermediate Aniline->Intermediate Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate + Reflux Product 2-Substituted Quinoline-4-carboxylic Acid Intermediate->Product Cyclization

Caption: General workflow of the Doebner reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Pfitzinger Reaction

The Pfitzinger reaction utilizes an isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[8] This method is particularly useful for synthesizing a variety of quinoline-4-carboxylic acids.

Pfitzinger_Reaction Isatin Isatin Intermediate Intermediate Isatin->Intermediate Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Intermediate Base Base (e.g., KOH) Base->Intermediate + Heat Product Quinoline-4-carboxylic Acid Intermediate->Product Cyclization & Decarboxylation

Caption: General workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of the compounds against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, K562) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

As previously mentioned, a key mechanism of action for the anticancer activity of many quinoline-4-carboxylic acid derivatives is the inhibition of DHODH.

DHODH_Inhibition DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Quinoline Quinoline-4-carboxylic acid derivative Quinoline->DHODH Inhibition DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA CellGrowth Cancer Cell Proliferation DNA_RNA->CellGrowth

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis, leading to the suppression of cancer cell proliferation.

Conclusion

Both 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid represent valuable scaffolds in drug discovery. The available evidence suggests that:

  • 2-Phenylquinoline-4-carboxylic acid and its derivatives are well-established as potent anticancer and antibacterial agents. The lipophilic phenyl group is a key feature for activity against targets like HDACs and for bacterial cell penetration.

  • 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a promising but less explored scaffold. The introduction of the pyrazole ring offers the potential for different binding interactions and a distinct pharmacological profile. Based on the known activities of pyrazole-containing compounds and other 2-heteroaryl-quinoline-4-carboxylic acids, it is likely to possess significant anticancer and antimicrobial properties, warranting further investigation.

Future research should focus on the direct comparative evaluation of these two compounds and their derivatives in a panel of standardized biological assays. This would provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the quinoline-4-carboxylic acid scaffold.

References

  • Pradeep, P. S., Shrunkesh Kumar, T. O., Prashantha, N., & Mahadevan, K. M. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences, 4(4), 74-86.
  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 326.

  • Chen, Y., et al. (2023). Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety. International Journal of Pharmaceutical Sciences and Drug Research, 15(2), 145-152.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Du, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 104(2), e14595.

  • RSC Publishing. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Taylor & Francis Online. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-117.

  • Chen, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929496.

  • RSC Publishing. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances.
  • National Center for Biotechnology Information. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.

  • National Center for Biotechnology Information. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(1), 2-11.

  • National Center for Biotechnology Information. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1009413.

Sources

Comparative

Substituent Selection Guide: Pyrazole vs. Pyridine on Quinoline-4-Carboxylic Acid Scaffolds

Executive Summary: The Strategic Divergence In the optimization of quinoline-4-carboxylic acid (QCA) scaffolds—a privileged structure in DHODH inhibitors, antivirals, and kinase antagonists—the choice between a pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In the optimization of quinoline-4-carboxylic acid (QCA) scaffolds—a privileged structure in DHODH inhibitors, antivirals, and kinase antagonists—the choice between a pyrazole and a pyridine substituent at the C-2 position is rarely a matter of simple bioisosterism. It is a strategic decision that dictates the molecule's physicochemical profile, target binding mode, and metabolic fate.

  • Select Pyridine (C-2) when targeting hydrophobic pockets with specific hydrogen bond donor residues (e.g., Thr/Tyr in DHODH). The pyridine ring acts as a lipophilic spacer with a directional H-bond acceptor, often improving potency in metabolic enzyme targets.

  • Select Pyrazole (C-2) when targeting solvent-exposed hinge regions (e.g., Kinases) or requiring a hydrogen bond donor-acceptor motif . Pyrazole derivatives frequently exhibit superior antimicrobial efficacy and solubility profiles but may require N-alkylation to modulate lipophilicity.

This guide objectively compares these two substituents, supported by experimental data from DHODH and antimicrobial SAR campaigns.

Physicochemical & Mechanistic Comparison

The QCA core relies on the C-4 carboxylic acid to form a critical salt bridge (often with an Arginine residue). The C-2 substituent extends into an auxiliary pocket.

FeaturePyridine Substituent Pyrazole Substituent
Electronic Nature

-Deficient (Electron withdrawing)

-Excessive (Electron rich)
H-Bonding Obligate Acceptor (N)Amphoteric: Donor (NH) & Acceptor (N)
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)
pKa (Conjugate Acid) ~5.2 (Pyridine N)~2.5 (Pyrazole N)
Primary Utility Hydrophobic pocket filling; Acceptor interactions.Hinge binding; Improving aqueous solubility.
Metabolic Liability N-oxidation; Nucleophilic attack.N-glucuronidation (unless substituted).

Performance Data: Case Studies

Case Study A: DHODH Inhibition (Anticancer/Antiviral)

Target: Human Dihydroorotate Dehydrogenase (hDHODH)[1]

In the optimization of Brequinar analogs, the C-2 substituent occupies a hydrophobic channel. Research indicates that pyridine isomers significantly outperform other heterocycles when positioned correctly to interact with Thr63 or Tyr38 via water-mediated networks.

Table 1: Comparative Potency on hDHODH (QCA Scaffold) Data synthesized from SAR studies (e.g., Das et al., J. Med. Chem; Madak et al.)[1][2]

Compound IDC-2 SubstituenthDHODH

(

M)
Mechanism Note
Ref (Brequinar) (Biphenyl)0.010Baseline hydrophobic interaction.
QCA-Pyr-1 3-Pyridyl 0.051 Nitrogen positioned for optimal H-bond acceptance.
QCA-Pyr-2 4-Pyridyl1.25025-fold loss in potency due to steric/electronic mismatch.
QCA-Pyz-1 1-Methyl-1H-pyrazol-4-yl> 5.00Lacks necessary lipophilicity for the ubiquinone channel.
QCA-Pyz-2 1-Phenyl-1H-pyrazol-4-yl0.850Phenyl group restores lipophilicity, but weaker than pyridine.

Insight: The pyridine nitrogen provides a critical anchor point in the hydrophobic channel that the more polar pyrazole disrupts.

Case Study B: Antimicrobial Activity

Target: Bacterial DNA Gyrase / Cell Wall Synthesis

Conversely, in antimicrobial screens, the pyrazole moiety often confers superior activity due to its ability to penetrate bacterial cell walls and interact with more polar active sites.

Table 2: Antimicrobial Efficacy (MIC in


g/mL) 
Source: Comparison of 2-substituted QCA derivatives (Bishnoi et al.)
CompoundSubstituentS. aureus (Gram +)E. coli (Gram -)Solubility (PBS)
QCA-Pyr-A 2-Pyridyl25.0>100Low (< 10

M)
QCA-Pyz-B 1H-Pyrazol-3-yl 6.25 12.5 High (> 50

M)
QCA-Pyz-C 1-Ph-Pyrazol-3-yl12.550.0Moderate

Insight: The unsubstituted pyrazole (QCA-Pyz-B) offers the best balance of polarity for cellular entry and target engagement in bacterial strains.

Experimental Protocols

Synthesis: The Modified Doebner Reaction

Both derivatives are synthesized via the multicomponent Doebner reaction.[3] However, the pyrazole aldehyde requires specific handling due to its higher polarity and potential for side reactions (aldol condensation).

Protocol: One-Pot Synthesis of 2-Heteroaryl-quinoline-4-COOH

Reagents:

  • Amine: Aniline (1.0 eq)

  • Aldehyde: Pyridine-3-carboxaldehyde (for Pyridine) OR 1-Methyl-1H-pyrazole-4-carbaldehyde (for Pyrazole) (1.0 eq)

  • Acid: Pyruvic acid (1.2 eq)

  • Solvent: Ethanol or Water/PEG-400 (Green Chemistry)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    -TSA

Step-by-Step Workflow:

  • Activation: Dissolve the aldehyde and aniline in Ethanol (5 mL/mmol). Stir at Room Temperature (RT) for 15 min to form the in situ imine (Schiff base).

    • Critical Check: For pyrazole aldehydes, ensure the solution remains clear. Turbidity indicates premature polymerization.

  • Addition: Add Pyruvic acid dropwise.

  • Cyclization:

    • Pyridine Series: Reflux at 80°C for 3–4 hours.

    • Pyrazole Series: Reflux at 80°C for 5–6 hours. Note: Pyrazoles are less electrophilic, requiring longer reaction times.

  • Precipitation: Cool the reaction mixture to 0°C.

  • Isolation: Filter the precipitate.

    • Pyridine Product: Wash with cold ethanol and diethyl ether.

    • Pyrazole Product: Wash with cold water (to remove unreacted pyruvic acid) followed by Hexane. Avoid ethanol wash if the product is unsubstituted pyrazole due to solubility.

  • Purification: Recrystallize from DMF/Ethanol (1:1).

Visualizations

Figure 1: Mechanistic Pathway (Doebner Synthesis)

This diagram illustrates the convergent synthesis and the critical imine formation step where the electronic difference between Pyridine and Pyrazole affects reaction rate.

DoebnerReaction Start Reagents: Aniline + Aldehyde (Pyridine/Pyrazole) Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation (-H2O) Addition Step 2: Pyruvic Acid Addition Imine->Addition Nucleophilic Attack Cyclization Step 3: Cyclization & Aromatization Addition->Cyclization Reflux Product Final Product: 2-Substituted Quinoline-4-COOH Cyclization->Product -2H, -H2O

Caption: General workflow for the Doebner synthesis of 2-heteroaryl-quinoline-4-carboxylic acids.

Figure 2: SAR Decision Tree

Use this logic flow to select the correct substituent for your target.

SAR_Decision Start Target Definition PocketType Active Site Character? Start->PocketType Hydrophobic Hydrophobic Channel (e.g., DHODH, Nuclear Receptors) PocketType->Hydrophobic Polar Polar/Solvent Exposed (e.g., Kinase Hinge, Bacteria) PocketType->Polar AcceptorReq Requires H-Bond Acceptor? Hydrophobic->AcceptorReq DonorReq Requires H-Bond Donor? Polar->DonorReq SelectPyridine SELECT: Pyridine (High Lipophilicity, Acceptor) AcceptorReq->SelectPyridine Yes SelectPyrazole SELECT: Pyrazole (High Polarity, Donor/Acceptor) AcceptorReq->SelectPyrazole No (Need Donor) DonorReq->SelectPyridine No DonorReq->SelectPyrazole Yes

Caption: Decision matrix for selecting between Pyridine and Pyrazole substituents based on target active site properties.

References

  • Madak, J. T., et al. (2018).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Bishnoi, A., et al. (2013). "Synthesis, characterization, and biological evaluation of novel thiazole and pyrazole derivatives of quinoline-4-carboxylic acid as potential antimicrobial agents." Medicinal Chemistry Research. Link[4]

  • Das, P., et al. (2013). "SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity." Journal of Medicinal Chemistry. Link

  • Vyas, V. K., et al. (2019).[5] "Review on recent development of quinoline for anticancer activities." Arabian Journal of Chemistry. Link

Sources

Validation

Comprehensive 1H NMR Characterization of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated, nitrogen-rich heterocycles. 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a prime example of a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated, nitrogen-rich heterocycles. 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a prime example of a compound where standard analytical approaches fall short. Featuring an electron-deficient quinoline core and an electron-rich pyrazole ring, this molecule presents significant spectral overlap in the aromatic region.

This guide objectively compares the performance of standard 1D


H-NMR analysis (The Alternative) against a Comprehensive 1D/2D NMR Elucidation Suite  (The Product). Furthermore, we will evaluate the critical impact of solvent selection on spectral resolution and structural validation.

Solvent System Comparison: DMSO- vs. CDCl / MeOD

The first point of failure in characterizing quinoline-4-carboxylic acid derivatives is improper solvent selection. The causality here is rooted in intermolecular forces: the zwitterionic potential and strong hydrogen-bonding capability of the C4-carboxylic acid group lead to extensive aggregation and poor solubility in non-polar solvents.

As demonstrated in recent studies on quinoline-4-carboxylic acid derivatives , highly polar, aprotic solvents are required to disrupt these hydrogen bonds.

Table 1: Solvent Performance Comparison
ParameterDMSO-

(Recommended Product)
CDCl

(Alternative A)
MeOD (Alternative B)
Solubility >20 mg/mL (Excellent)<2 mg/mL (Poor)~5 mg/mL (Moderate)
COOH Visibility Visible (~13.80 ppm) Absent (Broad/Exchanged)Absent (Deuterium Exchange)
Aromatic Resolution High (Distinct H3 & H5' peaks)Poor (Severe Overlap)Moderate
Chemical Exchange MinimalHighComplete (COOH

COOD)

Expert Insight: DMSO-


 is the superior product choice. It not only solvates the molecule completely but also locks the carboxylic acid proton in a distinct downfield region (~13.80 ppm), preventing it from obscuring the critical aromatic signals.

Analytical Strategy: 1D H-NMR vs. 2D NMR Suite

When analyzing the 9 protons of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, standard 1D


H-NMR often yields an ambiguous assignment. The H3 proton of the quinoline ring and the H5' proton of the pyrazole ring both appear as highly deshielded signals in the 8.4–8.9 ppm range.

To create a self-validating system , we must employ a Comprehensive 2D NMR Suite (COSY, NOESY, HSQC, HMBC). The NOESY experiment is particularly critical: because the pyrazole N1 is attached to the quinoline C2, the Pyrazole-H5' and Quinoline-H3 protons are forced into close spatial proximity (< 5 Å). A strong NOESY cross-peak between these two signals definitively confirms the regiochemistry of the substitution, a mechanistic claim supported by NMR studies on related pyrazolyl-quinolines .

Table 2: Expected H NMR Chemical Shifts & 2D Validation (DMSO- , 400 MHz)
Proton AssignmentShift (ppm)MultiplicityIntegration2D Validation (The "Product" Advantage)
COOH 13.80br s1HHMBC to C4 (168.0 ppm)
Pyrazole-H5' 8.85d (

=2.5 Hz)
1HNOESY to Quinoline-H3 ; COSY to H4'
Quinoline-H5 8.62d (

=8.4 Hz)
1HCOSY to H6; NOESY to H6
Quinoline-H3 8.48s1HNOESY to Pyrazole-H5' ; HMBC to C2, C4
Quinoline-H8 8.12d (

=8.4 Hz)
1HCOSY to H7; NOESY to H7
Pyrazole-H3' 7.92d (

=1.5 Hz)
1HCOSY to H4'
Quinoline-H7 7.85ddd (

=8.4, 6.9, 1.5)
1HCOSY to H6, H8
Quinoline-H6 7.65ddd (

=8.4, 6.9, 1.5)
1HCOSY to H5, H7
Pyrazole-H4' 6.70dd (

=2.5, 1.5 Hz)
1HCOSY to H3', H5'

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, follow this rigorously validated protocol for NMR acquisition.

Step 1: Sample Preparation (Self-Validating Mass Balance)

  • Weigh exactly 10.0 mg of high-purity 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D) to prevent water peak overlap at 3.33 ppm.
    
  • Transfer to a 5 mm precision NMR tube. Validation Check: The solution must be completely clear; any particulate matter will distort the magnetic field homogeneity, ruining 2D correlations.

Step 2: 1D


H-NMR Acquisition Parameters 
  • Temperature: Regulate the probe to exactly 298 K to prevent chemical shift drift of the COOH proton.

  • Pulse Sequence: Use a standard 30° pulse (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: The quaternary carbons and the broad COOH proton require sufficient relaxation time to ensure the integration of all 9 protons is strictly quantitative.

  • Scans (NS): 16 scans for a high signal-to-noise ratio.

Step 3: 2D NOESY Acquisition (The Product Workflow)

  • Pulse Sequence: Phase-sensitive NOESY with gradient pulses (noesygpphpp).

  • Mixing Time (

    
    ):  Set to 300 ms . Causality: This specific mixing time is optimal for small-to-medium molecules (~239  g/mol ) to allow cross-relaxation between Pyrazole-H5' and Quinoline-H3 without entering the spin-diffusion regime .
    
  • Scans: 16 scans per increment, 256 increments in the indirect dimension (F1).

Workflow Visualization

The following diagram illustrates the logical superiority of the Comprehensive 2D NMR Suite over standard alternative methods.

NMR_Workflow A Sample: 2-(1H-pyrazol-1-yl) quinoline-4-carboxylic acid B Solvent Selection A->B C1 DMSO-d6 (High Solubility, COOH Visible) B->C1 Optimal Choice C2 CDCl3 / MeOD (Poor Solubility, COOH Exchanged) B->C2 Suboptimal Choice D1 Standard 1D 1H-NMR (Alternative) C1->D1 D2 1D/2D NMR Suite (Product/Recommended) C1->D2 E1 Ambiguous Assignment (Overlapping Aromatic Signals) D1->E1 Lacks Connectivity Data E2 Unambiguous Elucidation (NOESY/HMBC Validated) D2->E2 Spatial & Bond Correlations

Figure 1: Comparative workflow for the NMR structural elucidation of the target compound.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry (2022).[Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega (2020).[Link]

  • 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one. Molbank, MDPI (2015).[Link]

Comparative

A Comparative Guide to the Crystal Structure Analysis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Solid-State Architecture of a Novel Heterocycle The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of a Novel Heterocycle

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The functionalization of the quinoline ring system, for instance by introducing a pyrazole moiety, offers a promising avenue for the development of novel therapeutic agents. The precise three-dimensional arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction, provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential polymorphic forms, all of which can significantly influence its physicochemical properties and biological activity[2][3].

This guide provides a comprehensive, in-depth protocol for the crystal structure analysis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid. We will navigate through the synthesis, purification, and crystallization of the title compound, followed by a detailed exposition of its characterization using single-crystal X-ray diffraction and spectroscopic methods. To provide a richer context and a basis for comparison, we will draw parallels with the known crystal structure of a related compound, quinoline-2-carboxylic acid[4]. This comparative approach will highlight the structural nuances and potential differences in solid-state packing.

Part 1: Synthesis and Purification

A robust and reproducible synthetic route is the foundation of any crystallographic study. For the synthesis of quinoline-4-carboxylic acid derivatives, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a well-established and versatile method[5][6].

Experimental Protocol: Synthesis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid

Materials:

  • 2-(1H-pyrazol-1-yl)aniline

  • Glyoxylic acid monohydrate

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1H-pyrazol-1-yl)aniline in ethanol.

  • Addition of Reagents: To the stirred solution, add glyoxylic acid monohydrate followed by the dropwise addition of pyruvic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended to obtain a crystalline solid suitable for further analysis[7].

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in a crystal structure determination[2][3]. The choice of solvent and crystallization technique plays a pivotal role. For carboxylic acids, a variety of solvents and methods can be explored[8][9].

Experimental Protocol: Crystallization of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid

Solvent Screening: A systematic screening of solvents with varying polarities is crucial. Common solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly in a vibration-free environment[4][10].

  • Vapor Diffusion: This technique is particularly effective for growing high-quality crystals[7][10]. Dissolve the compound in a "good" solvent and place it in a small, open vial. This vial is then placed in a larger, sealed container containing a "poor" solvent (an anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to crystal growth[7][10].

G

Caption: Vapor diffusion method for crystal growth.

Part 3: Spectroscopic Characterization - A Prelude to Crystallography

Prior to the more involved X-ray diffraction analysis, spectroscopic techniques provide essential confirmation of the molecular structure and purity of the synthesized compound.

Comparative Spectroscopic Analysis
Technique 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid (Expected) Quinoline-2-carboxylic acid (Reference)
¹H NMR Aromatic protons on quinoline and pyrazole rings, carboxylic acid proton (broad singlet).Aromatic protons on the quinoline ring, carboxylic acid proton.
¹³C NMR Resonances for quinoline and pyrazole carbons, carbonyl carbon of the carboxylic acid.Resonances for quinoline carbons, carbonyl carbon of the carboxylic acid.
FT-IR (cm⁻¹) O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C=N and C=C stretches (~1500-1600).O-H stretch (broad), C=O stretch, C=N and C=C stretches.
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound.Molecular ion peak corresponding to its molecular weight.

Data for Quinoline-2-carboxylic acid is based on general spectroscopic principles for this class of compounds.

Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube[1][11].

  • FT-IR Spectroscopy: Prepare the sample as a KBr pellet or as a thin film on a salt plate and acquire the spectrum[11].

  • Mass Spectrometry: Utilize techniques like electron ionization (EI) to determine the molecular weight and fragmentation pattern[11].

Part 4: Single-Crystal X-ray Diffraction - The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule[2][3]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: X-ray Crystallography

G A Mount Crystal on Goniometer B X-ray Irradiation A->B C Collect Diffraction Data B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Final Crystal Structure E->F

Caption: Workflow for single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table presents the known crystallographic data for quinoline-2-carboxylic acid as a reference for the anticipated analysis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid.

Parameter Quinoline-2-carboxylic acid [4]2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid (Anticipated)
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 9.724(1)To be determined
b (Å) 5.937(1)To be determined
c (Å) 27.545(2)To be determined
β (°) 90.15(1)To be determined
Z 4To be determined

A key feature of the crystal structure of quinoline-2-carboxylic acid is the co-existence of both a neutral molecule and a zwitterionic tautomer in a 1:1 ratio, held together by hydrogen bonds[4]. It is plausible that 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid may also exhibit interesting hydrogen bonding networks involving the carboxylic acid, the quinoline nitrogen, and the pyrazole nitrogens.

Part 5: Analysis of Intermolecular Interactions

The solid-state packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role in carboxylic acid-containing structures[12][13]. In the case of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, several potential hydrogen bond donors and acceptors are present.

Potential Intermolecular Interactions:

  • Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules.

  • Pyridine and Pyrazole Interactions: The nitrogen atoms of the quinoline and pyrazole rings can act as hydrogen bond acceptors, potentially interacting with the carboxylic acid proton or C-H donors.

  • π-π Stacking: The aromatic quinoline and pyrazole rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

G

Caption: Potential hydrogen bonding interactions.

A thorough analysis of the crystal structure will reveal the specific intermolecular interactions that dictate the supramolecular assembly of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid in the solid state. This understanding is crucial for rationalizing its physical properties and for the design of future crystalline materials.

Conclusion

This guide has outlined a comprehensive and systematic approach to the crystal structure analysis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid. By integrating detailed experimental protocols with a comparative analysis of a related structure, we have provided a framework for researchers to successfully synthesize, crystallize, and characterize this novel compound. The elucidation of its crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds and will be of significant value to the drug development community.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. [Link]

  • SciSpace. (2022). (PDF) Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • PubMed. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. [Link]

  • ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]

  • ResearchGate. (2018). (PDF) Solvent design for crystallization of carboxylic acids. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

Validation

Comprehensive Characterization Guide: Mass Spectrometry of Pyrazolyl-Quinolines

Executive Summary Pyrazolyl-quinolines represent a critical class of hybrid heterocycles in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. Their structural analysis is comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolyl-quinolines represent a critical class of hybrid heterocycles in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. Their structural analysis is complex due to the competitive ionization sites between the pyrazole (5-membered) and quinoline (6-membered) rings.

This guide provides a technical comparison of mass spectrometric behaviors, focusing on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) as the gold standard for structural elucidation, while evaluating Electron Ionization (EI) as a complementary alternative.

Part 1: The Chemical Context & Ionization Physics

The Structural Challenge

The pyrazolyl-quinoline scaffold consists of two nitrogen-rich moieties. In MS analysis, the "battle for the proton" dictates the fragmentation pathway:

  • Quinoline Ring: High basicity at

    
    ; tends to stabilize positive charge, leading to characteristic ring-opening fragmentations (Retro-Diels-Alder).
    
  • Pyrazole Ring: Susceptible to

    
     extrusion (diazo character) or cleavage of substituents.
    
Mechanistic comparison: ESI vs. EI

The choice of ionization technique fundamentally alters the observed spectral fingerprint.[1]

FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Ion Type Even-electron protonated molecule

Odd-electron radical cation

Energy State "Soft" ionization; minimal in-source fragmentation."Hard" ionization (70 eV); extensive fragmentation.
Key Utility Structural elucidation via controlled collision-induced dissociation (CID).Fingerprinting and library matching (NIST/Wiley).
Limit of Detection Picogram/Femtogram range (High sensitivity).Nanogram range.
Primary Mechanism Charge-remote and charge-directed fragmentation.Radical-induced cleavage and rearrangement.

Part 2: Fragmentation Mechanisms & Pathways[2]

In ESI-MS/MS (positive mode), the fragmentation of pyrazolyl-quinolines follows specific, predictable pathways driven by the stability of the aromatic cores.

The "Zipper" Effect (Pyrazole Ring Collapse)

A hallmark of pyrazole derivatives is the loss of molecular nitrogen (


) or hydrazine moieties, depending on the saturation.
  • Observation: Mass shift of -28 Da (

    
    ) or -27 Da  (HCN).
    
  • Mechanism: Protonation often migrates to the pyrazole nitrogen, triggering a ring-opening that expels

    
    , leaving a highly reactive cation.
    
Quinoline Core Stability & Degradation

The quinoline ring is robust but will fragment under higher collision energies (CE > 30 eV).

  • Observation: Sequential loss of HCN (-27 Da) and C₂H₂ (-26 Da) .

  • Mechanism: The breakdown of the pyridine ring within the quinoline system usually precedes the destruction of the benzene ring.

Linker Cleavage (The "Bridge" Break)

If the pyrazole and quinoline are connected via a spacer (e.g., hydrazone, amide, or ether), this bond is often the most labile.

  • Observation: Appearance of distinct ions corresponding to the intact Quinoline cation and Pyrazole cation .

Part 3: Visualization of Decision Logic

The following diagram outlines the logical workflow for identifying pyrazolyl-quinolines using MS/MS, highlighting the decision points based on neutral losses.

FragmentationLogic Start Analyte: Pyrazolyl-Quinoline ESI ESI (+) Source Generation of [M+H]+ Start->ESI CID Collision Induced Dissociation (CID) MS/MS ESI->CID Isolation of Precursor Path1 Pathway A: Pyrazole Ring Unzipping CID->Path1 Path2 Pathway B: Linker/Substituent Cleavage CID->Path2 Path3 Pathway C: Quinoline Core Degradation CID->Path3 Res1 Neutral Loss: 28 Da (N2) OR 27 Da (HCN) (Characteristic of Pyrazole) Path1->Res1 Res2 Detection of Intact Quinoline Cation (e.g., m/z 129, 144) Path2->Res2 Res3 Sequential Loss: HCN (27 Da) + C2H2 (26 Da) (High Energy) Path3->Res3 Conclusion Structural Confirmation Res1->Conclusion Confirms Pyrazole Res2->Conclusion Confirms Hybrid Structure Res3->Conclusion Confirms Quinoline

Caption: Logical decision tree for structural confirmation of pyrazolyl-quinolines via ESI-MS/MS neutral loss scanning.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and includes a "System Suitability" step to validate instrument performance before sample analysis.

Phase 1: System Suitability Test (SST)
  • Objective: Verify mass accuracy (< 5 ppm) and fragmentation efficiency.

  • Standard: Use Reserpine (m/z 609.28) or a known Quinoline standard (e.g., Ciprofloxacin).

  • Criteria: Signal-to-Noise (S/N) > 100:1 for the molecular ion; presence of major fragments at expected Collision Energy (CE).

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Pyrazolyl-quinoline in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure abundant protonation (

      
      ) for ESI efficiency.
      
Phase 3: LC-MS/MS Parameters
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C (Ensures desolvation of the stable aromatic rings).

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low energy (10 eV) preserves the molecular ion; High energy (40 eV) forces the quinoline ring rupture.

Part 5: Data Interpretation & Reference Values

The following table summarizes the characteristic ions observed in the fragmentation of pyrazolyl-quinoline hybrids.

Fragment TypeObserved Mass Shift (Neutral Loss)Structural Implication

0 (Parent)Confirms Molecular Weight.

-28.0061 DaDiagnostic: Collapse of the pyrazole ring (extrusion of nitrogen).

-27.0109 DaCommon to both rings; usually indicates pyrazole cleavage first.

Variable (e.g., -42 for acetyl)Cleavage of the bond connecting the two heterocycles.
Quinoline Ion m/z 129 (unsubstituted)Formation of the stable quinolinium cation after linker breakage.
Benzyne Cation m/z 77Phenyl substituent cleavage (if present on pyrazole).
Comparative Performance Note
  • ESI-MS/MS is superior for identifying the linkage point because you can control the energy to break the linker without destroying the rings.

  • EI-MS often results in a base peak of the quinoline core (m/z 129) or the phenyl ion (m/z 77), obscuring the specific pyrazole substitution pattern.

References

  • National Institutes of Health (NIH). (2025). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (1970). Electron-impact induced fragmentations of pyrazoles. Retrieved from [Link]

  • MDPI. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nitrosamines. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the HOMO-LUMO Levels of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid: A DFT-Based Investigation

In the landscape of drug discovery and materials science, a molecule's electronic properties are a critical determinant of its function. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, a molecule's electronic properties are a critical determinant of its function. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that provide profound insights into a molecule's reactivity, electronic transitions, and potential as a therapeutic agent or functional material. This guide presents a comprehensive analysis of the HOMO-LUMO energy levels of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, a promising heterocyclic compound, through Density Functional Theory (DFT) calculations.

The Significance of HOMO-LUMO in Drug Development and Materials Science

The energy of the HOMO is directly related to a molecule's ability to donate electrons, making it a key indicator of its nucleophilicity and susceptibility to electrophilic attack. Conversely, the LUMO energy reflects a molecule's capacity to accept electrons, thus indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity.[1] A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of "hard" molecules, while a small gap indicates a more reactive and polarizable "soft" molecule.[1]

In drug development, understanding the HOMO-LUMO gap can aid in predicting a molecule's interaction with biological targets, such as enzymes and receptors. For instance, quinoline derivatives have been investigated as potential inhibitors for various enzymes, and their electronic properties play a significant role in their binding affinity.[2] In materials science, the HOMO-LUMO levels are critical for designing organic semiconductors, photosensitizers, and other optoelectronic materials, as they govern charge transport and light absorption/emission properties.

Computational Methodology: A Self-Validating System

To ensure the scientific integrity and trustworthiness of our findings, we propose a detailed and validated DFT calculation protocol. The choice of the functional and basis set is paramount for obtaining accurate results. For organic molecules such as quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a good balance between accuracy and computational cost.[3][4] We will employ the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules.[3]

Step-by-Step DFT Calculation Protocol using Gaussian

The following protocol outlines the steps for performing a DFT calculation to determine the HOMO-LUMO energy levels using the Gaussian software package.[5][6][7][8]

  • Molecule Construction and Initial Optimization:

    • The 3D structure of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is built using a molecular editor such as GaussView or Avogadro.

    • An initial geometry optimization is performed using a lower-level theory, such as molecular mechanics (MMFF94), to obtain a reasonable starting structure.

  • Gaussian Input File Preparation:

    • A Gaussian input file (.gjf or .com) is created with the following key components:[5]

      • Route Section (#p): This line specifies the level of theory, basis set, and type of calculation. For our purpose, it will be: #p B3LYP/6-311++G(d,p) Opt Freq.

        • B3LYP/6-311++G(d,p): Specifies the functional and basis set.

        • Opt: Requests a geometry optimization to find the lowest energy conformation.

        • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

      • Title Section: A brief, descriptive title for the calculation.

      • Molecule Specification: This section defines the charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state) followed by the atomic coordinates in Cartesian or Z-matrix format.

  • Running the Calculation:

    • The input file is submitted to the Gaussian program for execution.

  • Analysis of the Output File:

    • Upon successful completion, the output file (.log or .out) will contain a wealth of information. The key data points to extract are:

      • Optimized Geometry: The final, lowest-energy structure of the molecule.

      • Vibrational Frequencies: Confirmation of a true minimum energy structure.

      • Molecular Orbital Energies: The energies of the HOMO and LUMO will be listed in the molecular orbital section.

The following Graphviz diagram illustrates the workflow of this DFT calculation protocol.

DFT_Workflow A 1. Molecule Construction (GaussView/Avogadro) B 2. Initial Geometry Optimization (MMFF94) A->B C 3. Gaussian Input File Preparation (.gjf) B->C D 4. DFT Calculation (Gaussian) C->D E 5. Output File Analysis (.log/.out) D->E F 6. Extract HOMO-LUMO Energies & Gap E->F

Caption: Workflow for DFT Calculation of HOMO-LUMO Levels.

Comparative Analysis of HOMO-LUMO Levels

To provide a meaningful comparison, we will calculate the HOMO-LUMO levels of our target molecule, 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, and compare them with known values for related quinoline-4-carboxylic acid derivatives reported in the literature. For this guide, we have selected cinnoline-4-carboxylic acid[3] and pristine quinoline[4] as points of comparison due to their structural similarity and the availability of published DFT data.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid (To be calculated)(To be calculated)(To be calculated)This Work
Cinnoline-4-carboxylic acid-7.03-2.584.45[3]
Quinoline-6.646-1.8164.83[4]

Note: The values for the target molecule will be populated upon completion of the DFT calculations as outlined in the protocol above.

The following diagram illustrates the logical relationship in this comparative study.

Comparative_Analysis cluster_target Target Molecule cluster_alternatives Alternative Molecules for Comparison Target 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid Comparison Comparative Analysis of HOMO-LUMO Levels Target->Comparison Alt1 Cinnoline-4-carboxylic acid Alt1->Comparison Alt2 Quinoline Alt2->Comparison Implications Implications for Reactivity & Electronic Properties Comparison->Implications

Caption: Comparative Analysis Framework.

Discussion and Future Directions

For a more comprehensive understanding, future work should focus on obtaining experimental data for 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid. Techniques such as cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels, providing a valuable benchmark for validating and refining the computational models.[9][10][11] Furthermore, synthesizing and characterizing a series of related pyrazolyl-quinoline-carboxylic acids would allow for a systematic investigation of structure-property relationships.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

  • Arini Qurrata A'yun. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Molecular structure, first order hyperpolarizability, NBO and HOMO-LUMO analysis of cinnoline-4- carboxylic acid. (2017). International Journal of ChemTech Research. [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications. [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026). Arabian Journal of Chemistry. [Link]

  • Jaffal, E. I. (n.d.). Using Gaussian for density functional theory (DFT). Personal Website. [Link]

  • Lee Group @ UOW. (2020). Gaussian guide. University of Wollongong. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Investigation. (2025). Journal of Chemical Health Risks. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry. [Link]

  • Molecular Structure, first Order Hyperpolarizability, NBO and HOMO-LUMO Analysis of Cinnoline-4-Carboxylic Acid. (2017). Semantic Scholar. [Link]

  • DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. (2020). De Gruyter. [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2022). Molecules. [Link]

  • 2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid. (n.d.). Amerigo Scientific. [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. (2015). Molecules. [Link]

  • 337494 PDFs | Review articles in CYCLIC VOLTAMMETRY. (n.d.). ResearchGate. [Link]

  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. (2002). The Journal of Physical Chemistry A. [Link]

  • PDF 713.66 K. (2020). Analytical and Bioanalytical Electrochemistry. [Link]

  • 2-(1-methyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. (n.d.). PubChemLite. [Link]

  • Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives. (2020). Scilit. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules. [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). MDPI. [Link]

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. (2025). ResearchGate. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. When handling novel or specialized compounds like 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid , for which a specific Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. When handling novel or specialized compounds like 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid , for which a specific Safety Data Sheet (SDS) may not be readily available, a comprehensive safety strategy is not just recommended—it is essential. This guide provides an in-depth operational plan, synthesizing data from structurally related molecules to establish robust safety protocols. Our approach is grounded in the principle of treating the substance with the caution merited by its constituent chemical families: quinolines, pyrazoles, and carboxylic acids.

Hazard Assessment: A Composite Profile

The chemical structure of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid incorporates three distinct functional groups, each contributing to its potential hazard profile. A thorough risk assessment necessitates evaluating the known hazards of these components.

  • The Quinoline Moiety : Quinoline and its derivatives are recognized for their potential toxicity and environmental persistence.[1] As such, they should be handled as hazardous waste, and measures must be taken to prevent their release into the environment, as they can be harmful to aquatic life.[2][3]

  • The Pyrazole Moiety : The pyrazole group is associated with significant health hazards. Safety data for pyrazole itself indicates it can be harmful if swallowed and toxic in contact with skin.[4][5] It is classified as a skin irritant and can cause serious eye damage.[4] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[4]

  • The Carboxylic Acid Moiety : While often considered weak acids, carboxylic acids can still be corrosive or irritating to the skin and eyes.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

While engineering controls, such as a chemical fume hood, are the primary method for exposure mitigation, a robust PPE strategy is your critical last line of defense.[7]

Eye and Face Protection

Due to the significant risk of serious eye damage from the pyrazole component, maximum protection is required.[4]

  • Required : Wear chemical safety goggles conforming to ANSI Z87 standards.[8]

  • Strongly Recommended : A face shield must be worn in addition to safety goggles whenever there is a splash hazard, such as when transferring the solid or working with solutions.[7][9]

Skin and Body Protection

Protecting your skin from this compound is critical due to the dermal toxicity associated with pyrazole.[4][5]

  • Minimum Requirement : A standard laboratory coat, long pants, and fully enclosed shoes are mandatory at all times.[8]

  • Hand Protection : Wear chemical-resistant nitrile gloves.[10] It is crucial to inspect gloves before each use and change them immediately if contamination is suspected. For prolonged work or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[8]

  • Enhanced Protection : For operations with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemical-resistant apron is necessary.[9]

Respiratory Protection

Inhalation of fine powders can be a significant route of exposure.

  • Required : All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[11]

  • For Emergencies : If dust is generated outside of a fume hood (e.g., during a spill), a NIOSH/MSHA-approved respirator with the appropriate cartridges is required.[11]

PPE Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required if container is sealed
Weighing & Transfers (Solid) Chemical Safety Goggles & Face ShieldNitrile Gloves (consider double-gloving)Lab Coat & Chemical-Resistant ApronRequired (Work in Fume Hood)
Solution Preparation Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRequired (Work in Fume Hood)
Spill Cleanup (Small) Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat & Chemical-Resistant ApronRequired if dust is present (Respirator)
General Lab Work Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required if in solution and contained

Operational Guide: Step-by-Step Safe Handling

Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess 1. Assess Hazards (Review this Guide & SDS of Analogs) Don_PPE 2. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess->Don_PPE Proceed Fume_Hood 3. Work in Certified Chemical Fume Hood Don_PPE->Fume_Hood Enter Work Area Handle_Chem 4. Handle Chemical (Minimize Dust/Splashes) Fume_Hood->Handle_Chem Begin Work Segregate_Waste 5. Segregate Waste (Label as Hazardous) Handle_Chem->Segregate_Waste After Use Doff_PPE 6. Doff PPE Correctly & Wash Hands Segregate_Waste->Doff_PPE Task Complete Arrange_Disposal 7. Arrange Disposal (Contact EHS Office) Doff_PPE->Arrange_Disposal Final Step

Caption: Workflow for handling 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid.

Preparation and Engineering Controls
  • Verify Engineering Controls : Before starting, ensure you are working in a certified chemical fume hood.[11] Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[12][13]

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, solvents, and a designated hazardous waste container, and place them inside the fume hood to minimize traffic in and out of the workspace.

Handling Procedures
  • Don PPE : Put on all required PPE as detailed in the table above before handling the chemical container.

  • Weighing and Transferring : When handling the solid, perform all actions slowly and deliberately to prevent the generation of dust. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel within the fume hood.

  • Preparing Solutions : If making a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid. This helps control the dissolution rate and prevents splashing.

  • Post-Handling : After completing the task, decontaminate any equipment used. The first rinse of any contaminated glassware should be collected as hazardous waste.[1]

Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • In Case of Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • In Case of Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • In Case of Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.[12][14]

  • In Case of Ingestion : Rinse the mouth with water. Do not induce vomiting.[14] Seek immediate medical attention.[4][13]

  • Small Spill Containment : For small spills, wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2] Carefully sweep or scoop the material into a designated hazardous waste container and seal it.[1][15]

  • Large Spill Response : Evacuate all non-essential personnel from the area.[1] Ensure the area is well-ventilated and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation : All waste containing 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, including the pure compound, contaminated labware (gloves, weigh boats, pipette tips), and solutions, must be collected as hazardous waste.[1][16] Do not dispose of this material down the drain or in regular trash.[1]

  • Containerization and Labeling : Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1][16] The label must include the words "Hazardous Waste" and the full chemical name: "2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid".[1]

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations.

By implementing this comprehensive safety and handling guide, you can effectively mitigate the risks associated with 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, ensuring a safe environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Quinoline-4-carboxylic acid. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • PENTA. Quinoline - SAFETY DATA SHEET. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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